3-Bromo-2-fluoropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUTBOSNOHAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376442 | |
| Record name | 3-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36178-05-9 | |
| Record name | 3-Bromo-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30376442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 3-Bromo-2-fluoropyridine, a versatile building block in medicinal chemistry and organic synthesis. This document details its physical and spectroscopic characteristics, provides detailed experimental protocols for its synthesis and key reactions, and outlines its reactivity profile.
Core Chemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃BrFN. Its structure, featuring a bromine atom at the 3-position and a fluorine atom at the 2-position, imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of functionalized molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrFN | [1] |
| Molecular Weight | 175.99 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 184 - 186 °C | [2] |
| Density | 1.71 g/cm³ | [2] |
| Refractive Index | 1.545 - 1.547 | [2] |
| Flash Point | 74 °C | [2] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform. | [2] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the nitrogen atom in the ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display five signals corresponding to the five carbon atoms of the pyridine ring. The carbons directly attached to the fluorine and bromine atoms will exhibit characteristic chemical shifts and may show coupling to the fluorine atom.
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N stretching vibrations of the pyridine ring. Additionally, C-F and C-Br stretching vibrations will be present in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns will likely involve the loss of bromine and/or fluorine atoms and cleavage of the pyridine ring.
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and derivatization of this compound. The following protocols are based on established methodologies for similar compounds.
Synthesis of this compound
A common method for the synthesis of this compound involves the halogen exchange of a suitable precursor, such as 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine
-
Potassium fluoride (KF)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Aprotic polar solvent (e.g., Dimethylformamide - DMF)
Procedure:
-
To a stirred solution of 3-bromo-2-chloropyridine in DMF, add potassium fluoride and a catalytic amount of the phase-transfer catalyst.
-
Heat the reaction mixture to a temperature between 100-150 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling Reaction
This compound readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution
The fluorine atom at the 2-position of this compound is susceptible to nucleophilic aromatic substitution (SₙAr).
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, an amine)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Base (if required, e.g., K₂CO₃ for amine nucleophiles)
Procedure:
-
Dissolve this compound in a suitable polar aprotic solvent.
-
Add the nucleophile (and base, if necessary).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the nucleophile's reactivity.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Reactivity and Applications
The unique arrangement of the halogen atoms in this compound dictates its reactivity. The fluorine atom at the 2-position activates the ring towards nucleophilic attack, making it a good leaving group in SₙAr reactions. Conversely, the bromine atom at the 3-position is more susceptible to participating in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at either the 2- or 3-position, making it a highly valuable and versatile building block in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[3]
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store the compound in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
References
3-Bromo-2-fluoropyridine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoropyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique chemical structure, featuring both bromine and fluorine substituents on the pyridine ring, imparts distinct reactivity that is leveraged in the development of novel pharmaceuticals and agrochemicals.[1][2] This technical guide provides an in-depth overview of this compound, including its chemical properties, safety information, common applications, and a detailed experimental protocol for its synthesis.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 36178-05-9 | [1][3][4] |
| Molecular Formula | C₅H₃BrFN | [1] |
| Molecular Weight | 175.99 g/mol | [1] |
| Appearance | White solid or colorless liquid | [1] |
| Boiling Point | 76 °C at 20 mmHg | |
| Density | 1.729 g/mL | [4] |
| Refractive Index | 1.5370 - 1.5410 | [4] |
| Flash Point | 54 °C - 62 °C | [4] |
| Storage Temperature | 0 - 8 °C, Keep in dark place, Sealed in dry, Room Temperature | [1][4] |
Safety and Handling
Proper handling of this compound is critical to ensure laboratory safety. The compound is classified as a combustible liquid and causes skin irritation. Below is a summary of its key safety information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Irritation | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation |
| Flammable liquids | GHS07 (Exclamation mark) | Warning | H227: Combustible liquid |
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Wash skin thoroughly after handling. Wear protective gloves.[5][6]
-
Response: If on skin, wash with plenty of soap and water.[7] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
-
Storage: Store in a well-ventilated place. Keep cool.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[5][6]
Applications in Synthesis
This compound is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical industries.[1][2] The differential reactivity of the bromine and fluorine atoms allows for selective functionalization of the pyridine ring.[2]
-
Pharmaceutical Development: It is a key intermediate in the synthesis of various drug candidates, including those with anti-cancer and anti-inflammatory properties.[1] The 3-fluoropyridine moiety is a common feature in many modern pharmaceuticals.
-
Agrochemicals: This compound is used in the formulation of pesticides and herbicides, contributing to the development of effective crop protection agents.[1]
-
Material Science: It is also employed in the creation of advanced materials, such as polymers and coatings with enhanced chemical resistance.[1]
The bromine atom can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom, on the other hand, can influence the electronic properties and metabolic stability of the final molecule.[2]
Experimental Protocol: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound from 2,3-dibromopyridine. This method involves a nucleophilic aromatic substitution reaction to replace one of the bromine atoms with fluorine.
Materials:
-
2,3-Dibromopyridine
-
Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dibromopyridine (1.0 eq), spray-dried potassium fluoride (2.0 eq), and a catalytic amount of a phase-transfer catalyst.
-
Add anhydrous DMSO to the flask to dissolve the reactants.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by pouring the mixture into a separatory funnel containing ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.
Reaction Pathway
The synthesis of this compound from 2,3-dibromopyridine via nucleophilic aromatic substitution is depicted in the following diagram.
Caption: Synthesis of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Supplier in China | CAS 151047-47-5 | High-Purity Pyridine Derivatives | Specifications, Safety Data, Applications [pipzine-chem.com]
- 3. This compound | 36178-05-9 [chemicalbook.com]
- 4. This compound CAS#: 36178-05-9 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 36178-05-9 | TCI Deutschland GmbH [tcichemicals.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoropyridine
Introduction
This compound is a crucial heterocyclic building block in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, allows for versatile downstream functionalization. The differential reactivity of the carbon-bromine and carbon-fluorine bonds enables selective participation in various coupling and substitution reactions, making it an important intermediate in the synthesis of complex, biologically active molecules and advanced materials.[1][2] This guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams.
Pathway 1: Synthesis from 2-Aminopyridine Derivatives via Diazotization
A common and effective method for the synthesis of this compound involves a multi-step process starting from an appropriately substituted aminopyridine. This pathway typically includes bromination of an aminopyridine, followed by a diazotization reaction and subsequent fluorination, often employing a Balz-Schiemann or related transformation.
Logical Flow of Pathway 1
Caption: Logical workflow for the synthesis of this compound derivatives from 2-aminopyridine precursors.
Experimental Protocol
While a direct protocol for the parent this compound from 2-aminopyridine is not detailed in the provided results, a closely related synthesis for 2-bromo-3-fluoro-6-picoline from 3-amino-6-picoline is described in patent CN102898358A, which serves as an excellent model for this pathway.[3] The process involves two main steps:
Step 1: Bromination of the Aminopyridine
-
Reaction Setup: To a solution of the starting aminopyridine in acetonitrile, an aqueous solution of sodium bromide and sodium bromate is added under ice bath conditions.
-
Acidification: Sulfuric acid is added dropwise while maintaining a low temperature.
-
Reaction: The mixture is stirred at room temperature for a specified duration (e.g., 3 hours).
-
Work-up: The reaction is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layers are dried and concentrated. The crude product is then purified by recrystallization to yield the brominated aminopyridine intermediate.
Step 2: Diazotization and Fluorination (Balz-Schiemann Type Reaction)
-
Reaction Setup: The brominated aminopyridine is dissolved in anhydrous hydrogen fluoride in a suitable reactor (e.g., a tetrafluoroethylene vessel) and cooled to a very low temperature (e.g., -78 °C).
-
Diazotization: Sodium nitrite is added to the cooled solution.
-
Reaction: The reaction mixture is stirred at a low temperature (e.g., -5 °C to 5 °C) for a short period and then the temperature is raised (e.g., 30 °C to 70 °C) to complete the reaction.
-
Work-up: The reaction is cooled and quenched with an ice-water mixture, followed by neutralization with saturated sodium bicarbonate solution. The product is extracted with an organic solvent such as dichloromethane.
-
Purification: The combined organic phases are dried and concentrated, and the final product is purified by recrystallization.
Quantitative Data
The following table summarizes the yields reported in a patent for the synthesis of a substituted analog, 2-bromo-3-fluoro-6-picoline.[3] These values provide an estimate of the efficiency of each step in this pathway.
| Step | Starting Material | Product | Yield |
| Bromination | 3-Amino-6-picoline | 3-Amino-2-bromo-6-picoline | 90.3% |
| Diazotization/Fluorination | 3-Amino-2-bromo-6-picoline | 2-Bromo-3-fluoro-6-picoline | 85.1% |
| Overall Yield | ~76.8% |
Pathway 2: Halogen Exchange from Dihalopyridines
Another viable route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a halogen exchange (HALEX) reaction. This method typically starts with a dihalopyridine, such as 2,3-dibromopyridine or 3-bromo-2-chloropyridine, and selectively replaces one of the halogen atoms with fluoride. The higher reactivity of halogens at the 2-position of the pyridine ring towards nucleophilic substitution facilitates this transformation.[4]
Reaction Scheme for Pathway 2
Caption: General reaction scheme for the synthesis of this compound via halogen exchange.
Experimental Protocol
A general method for the synthesis of a related compound, 3-chloro-2-fluoropyridine from 2,3-dichloropyridine, provides a template for this approach.[5]
-
Reaction Setup: The starting dihalopyridine (e.g., 3-bromo-2-chloropyridine) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Fluoride Source: A fluoride salt, such as cesium fluoride (CsF) or potassium fluoride (KF), is added to the solution.[2][5] The use of a phase transfer catalyst may be beneficial in some cases.[2]
-
Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 110 °C) and stirred for an extended period (e.g., 20 hours).[5]
-
Work-up: Upon completion, the reaction is quenched with ice water and the product is extracted with an organic solvent like ethyl acetate.
-
Purification: The organic layer is washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
Quantitative Data
The following table presents data from a similar synthesis of 3-chloro-2-fluoropyridine, which can be considered indicative for the synthesis of this compound via this pathway.[5]
| Starting Material | Fluoride Source | Solvent | Temperature | Time | Yield |
| 2,3-Dichloropyridine | CsF | DMSO | 110 °C | 20 h | 71.9% |
Comparative Analysis of Synthesis Pathways
| Feature | Pathway 1: From 2-Aminopyridine Derivatives | Pathway 2: Halogen Exchange from Dihalopyridines |
| Starting Materials | Readily available aminopyridines. | Dihalopyridines, which may require synthesis themselves. |
| Number of Steps | Multi-step (bromination, diazotization, fluorination). | Typically a single step. |
| Reagents & Safety | Involves handling of hazardous materials like anhydrous hydrogen fluoride and generation of diazonium salts, which can be unstable. | Uses fluoride salts and high-boiling point solvents. Generally safer but requires high temperatures. |
| Overall Yield | Can be high, with reported overall yields around 77%.[3] | Moderate to high yields, often in the range of 70-80%.[5] |
| Scalability | The handling of diazonium salts and HF may pose challenges for large-scale industrial production. | More amenable to industrial scale-up due to fewer steps and more stable reagents. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of pathway often depends on the availability of starting materials, scalability requirements, and safety considerations. The route starting from 2-aminopyridine derivatives offers a high-yielding but multi-step process involving potentially hazardous reagents. In contrast, the halogen exchange pathway from dihalopyridines presents a more direct, single-step approach that is often more suitable for larger-scale synthesis. Both methods are valuable tools for chemists in academic and industrial research, providing access to this important synthetic intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Supplier in China | CAS 151047-47-5 | High-Purity Pyridine Derivatives | Specifications, Safety Data, Applications [pipzine-chem.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 36178-05-9 [chemicalbook.com]
Spectroscopic Profile of 3-Bromo-2-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Bromo-2-fluoropyridine, a key building block in pharmaceutical and agrochemical research. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and includes a visual workflow for spectroscopic analysis.
Data Presentation
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These values are estimates and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | 7.4 - 7.6 | ddd | J(H4-H5) ≈ 7-8, J(H4-F) ≈ 4-5, J(H4-H6) ≈ 1-2 |
| H-5 | 7.1 - 7.3 | ddd | J(H5-H4) ≈ 7-8, J(H5-H6) ≈ 4-5, J(H5-F) ≈ 1-2 |
| H-6 | 8.1 - 8.3 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
| C-2 | 158 - 162 | ¹J(C-F) ≈ 230-250 |
| C-3 | 108 - 112 | ²J(C-F) ≈ 20-30 |
| C-4 | 125 - 129 | ³J(C-F) ≈ 5-10 |
| C-5 | 122 - 126 | ⁴J(C-F) ≈ 1-3 |
| C-6 | 148 - 152 | ³J(C-F) ≈ 15-20 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Fluorine | Predicted Chemical Shift (δ, ppm) |
| F-2 | -70 to -90 |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretching (aromatic) | 3100 - 3000 | Medium |
| C=N stretching | 1600 - 1550 | Strong |
| C=C stretching (aromatic) | 1550 - 1400 | Strong to Medium |
| C-F stretching | 1250 - 1150 | Strong |
| C-Br stretching | 700 - 600 | Medium to Strong |
Table 5: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 175/177 | Molecular ion peak with characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) |
| [M-Br]⁺ | 96 | Loss of bromine radical |
| [M-HCN]⁺ | 148/150 | Loss of hydrogen cyanide from the pyridine ring |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Use a dedicated or broadband probe tuned to the fluorine frequency.
-
Reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).
-
Typical parameters: spectral width of -50 to -150 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 64-256 scans.
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Perform an ATR correction on the resulting spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Instrumentation and Data Acquisition (Electron Ionization - EI):
-
Use a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
-
GC conditions:
-
Injector temperature: 250 °C.
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven program: Start at 50 °C for 1 minute, then ramp at 10-20 °C/min to 250 °C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow of 1 mL/min.
-
-
MS conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-400.
-
Source temperature: 230 °C.
-
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
An In-depth Technical Guide to the Molecular Structure and Geometry of 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular structure and geometry of 3-Bromo-2-fluoropyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document collates available spectroscopic data and computational insights to offer a detailed understanding of this versatile heterocyclic compound.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃BrFN.[1][2] It typically presents as a colorless to light yellow liquid.[3] The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 2-position of the pyridine ring imparts unique reactivity, making it a valuable intermediate in organic synthesis.[4][5]
Physical and Chemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 36178-05-9 | [1] |
| Molecular Formula | C₅H₃BrFN | [1][2] |
| Molecular Weight | 175.99 g/mol | [1] |
| Boiling Point | 76 °C | [1] |
| Density | 1.729 g/cm³ | [1] |
| Refractive Index | 1.5370-1.5410 | [1] |
| Flash Point | 54 °C | [1] |
Spectroscopic Analysis
Spectroscopic analysis is crucial for the characterization and confirmation of the structure of this compound. The following sections detail the expected and reported data from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atom and the two halogen substituents.
¹³C NMR: The carbon NMR spectrum will display five signals, one for each carbon atom in the pyridine ring. The chemical shifts will be significantly affected by the attached halogens, with the carbons bonded to fluorine and bromine showing characteristic shifts and C-F coupling.
¹⁹F NMR: A single resonance is expected in the fluorine-19 NMR spectrum, characteristic of a fluorine atom attached to an aromatic ring. The chemical shift will provide information about the electronic environment of the fluorine atom.[13][14]
Expected NMR Data Summary: A definitive experimental dataset for this compound is not available in the searched literature. The following table is a representation based on general knowledge of similar compounds.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | |||
| H-4 | 7.0 - 8.0 | ddd | J(H4-H5), J(H4-H6), J(H4-F) |
| H-5 | 7.0 - 8.0 | ddd | J(H5-H4), J(H5-H6), J(H5-F) |
| H-6 | 8.0 - 9.0 | ddd | J(H6-H4), J(H6-H5), J(H6-F) |
| ¹³C | |||
| C-2 | 155 - 165 | d | ¹J(C-F) |
| C-3 | 100 - 110 | d | ²J(C-F) |
| C-4 | 120 - 140 | d | ³J(C-F) |
| C-5 | 115 - 135 | d | ⁴J(C-F) |
| C-6 | 145 - 155 | d | ³J(C-F) |
| ¹⁹F | -100 to -140 (vs. CFCl₃) | m | J(F-H) |
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule.[15][16]
Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound will show characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. The C-F and C-Br stretching vibrations will also be present in the fingerprint region.[2]
Raman Spectroscopy: The Raman spectrum will complement the IR data, providing information on the polarizability of the molecular bonds.
Characteristic Vibrational Frequencies: Specific experimental peak assignments for this compound are not detailed in the available literature. The table below lists expected ranges for key vibrational modes based on data for similar compounds.[17][18][19]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C/C=N Stretch | 1400 - 1600 |
| C-F Stretch | 1200 - 1300 |
| C-Br Stretch | 500 - 650 |
| Ring Bending/Deformation | < 1000 |
Molecular Geometry
The precise experimental determination of bond lengths and angles for this compound through techniques like X-ray crystallography is not available in the reviewed scientific literature.[20][21][22][23] However, computational chemistry methods, such as Density Functional Theory (DFT), can provide reliable predictions of the molecular geometry.[24]
Based on DFT calculations of similar halopyridines, the pyridine ring is expected to be planar. The introduction of the fluorine and bromine atoms will cause minor distortions in the ring geometry compared to pyridine itself.
Predicted Molecular Geometry (Computational Data): No specific computational studies for this compound were found. The following represents a logical workflow for such a study.
Caption: A typical workflow for computational geometry optimization.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of fluoropyridines involves a halogen exchange reaction. The following protocol is adapted from a procedure for a similar compound.[1]
Reaction Scheme:
References
- 1. This compound | 36178-05-9 [chemicalbook.com]
- 2. This compound(36178-05-9)FT-IR [chemicalbook.com]
- 3. 5-Bromo-2-fluoropyridine(766-11-0) 1H NMR [m.chemicalbook.com]
- 4. This compound Manufacturer & Supplier in China | CAS 151047-47-5 | High-Purity Pyridine Derivatives | Specifications, Safety Data, Applications [pipzine-chem.com]
- 5. nbinno.com [nbinno.com]
- 6. rsc.org [rsc.org]
- 7. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 8. 5-amino-3-bromo-2-fluoropyridine(209328-99-4) 1H NMR spectrum [chemicalbook.com]
- 9. 2-Bromo-5-fluoropyridine(41404-58-4) 13C NMR [m.chemicalbook.com]
- 10. 3-Bromo-2-chloropyridine(52200-48-3) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C5H3BrFN | CID 2762778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]
- 13. biophysics.org [biophysics.org]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pyridine, 3-bromo- [webbook.nist.gov]
- 18. uanlch.vscht.cz [uanlch.vscht.cz]
- 19. static.horiba.com [static.horiba.com]
- 20. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 21. ruppweb.org [ruppweb.org]
- 22. youtube.com [youtube.com]
- 23. brain.fuw.edu.pl [brain.fuw.edu.pl]
- 24. mdpi.com [mdpi.com]
Reactivity of the Bromine Atom in 3-Bromo-2-fluoropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the bromine atom in 3-Bromo-2-fluoropyridine, a versatile building block in medicinal chemistry and materials science. The strategic position of the bromine atom, ortho to a fluorine atom and meta to the pyridine nitrogen, imparts a unique reactivity profile, making it a valuable synthon for the introduction of diverse functionalities. This document details key transformations, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and metal-halogen exchange, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the synthesis of complex molecular architectures for drug discovery and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. The reaction of this compound with a variety of arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.
Quantitative Data for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene | 90 | 8 | 92 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reagents and Setup: In a flame-dried Schlenk tube under an argon atmosphere, combine this compound (1 mmol, 176 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), triphenylphosphine (0.04 mmol, 10.5 mg), and potassium carbonate (2 mmol, 276 mg).
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-fluoro-3-phenylpyridine.
Catalytic Cycle of the Suzuki-Miyaura Coupling
A Technical Guide to the Reactivity of the Fluorine Atom in 3-Bromo-2-fluoropyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-fluoropyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the distinct reactivity profiles of its two halogen substituents. This technical guide provides an in-depth analysis of the reactivity of the fluorine atom located at the C2 position. The primary focus is on Nucleophilic Aromatic Substitution (SNAr) reactions, exploring the underlying electronic principles, chemoselectivity versus the C3-bromine, and reaction conditions with various nucleophiles. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for key transformations, and uses diagrams to illustrate reaction mechanisms and workflows, serving as a comprehensive resource for chemists engaged in the synthesis and functionalization of pyridine derivatives.
Introduction and Electronic Profile
The pyridine ring is an electron-deficient heterocycle, a characteristic that is amplified by the presence of electronegative substituents. In this compound, the C2 and C6 positions (ortho to the nitrogen) and the C4 position (para) are significantly electron-poor and thus activated towards nucleophilic attack.
The reactivity of the C-F bond at the C2 position is governed by two key electronic factors:
-
Inductive Effect: The highly electronegative fluorine atom strongly polarizes the C2-F bond, creating a significant partial positive charge (δ+) on the C2 carbon, making it a prime target for nucleophiles.
-
Mesomeric Effect: The pyridine nitrogen acts as a powerful electron-withdrawing group, capable of stabilizing the negative charge in the intermediate formed during nucleophilic attack through resonance. This stabilization is most effective when the attack occurs at the ortho (C2/C6) or para (C4) positions.
The bromine atom at the C3 position also contributes a net electron-withdrawing inductive effect, further activating the ring. The interplay of these features renders the C2-fluorine atom exceptionally labile to displacement via Nucleophilic Aromatic Substitution (SNAr).
The SNAr Mechanism: A Two-Step Process
The substitution of the fluorine atom proceeds through a well-established two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[1][3] This initial attack is typically the rate-determining step of the reaction.[4]
-
Fluoride Elimination: The aromaticity of the pyridine ring is restored by the elimination of the fluoride ion, which, due to the high strength of the C-F bond, is an excellent leaving group in the context of SNAr reactions.[1] This leaving group ability is counterintuitive when compared to SN2 reactions but is a hallmark of the SNAr pathway where the departure of the leaving group is not rate-limiting.[2][5]
Chemoselectivity: C-F vs. C-Br Reactivity
A critical aspect of this compound chemistry is the selective reaction of one halogen over the other. The outcome is dictated entirely by the reaction mechanism.
-
SNAr Reactions: The C-F bond is overwhelmingly more reactive than the C-Br bond. The rate of SNAr is governed by the polarization of the carbon-halogen bond and the stability of the Meisenheimer intermediate. The high electronegativity of fluorine makes the C2 carbon more electrophilic, accelerating the rate-determining nucleophilic attack. For SNAr, the reactivity order is F >> Cl > Br > I.[2][5]
-
Palladium-Catalyzed Cross-Coupling: In reactions like Suzuki, Heck, or Buchwald-Hartwig amination, the mechanism involves oxidative addition of the aryl halide to a low-valent palladium complex. This step is dependent on carbon-halogen bond strength. The weaker C-Br bond undergoes oxidative addition much more readily than the very strong C-F bond. Therefore, the C-Br bond is selectively functionalized in these transformations.[6][7]
SNAr Reactions with Various Nucleophiles
The activated C2-fluorine can be displaced by a wide array of oxygen, nitrogen, and sulfur-based nucleophiles. The following tables summarize typical reaction conditions and outcomes.
Oxygen Nucleophiles
Reactions with alkoxides or hydroxides are common methods for introducing alkoxy or hydroxyl groups. These reactions are typically performed with a slight excess of the sodium or potassium salt of the alcohol, often in a polar aprotic solvent or the alcohol itself as the solvent.
| Nucleophile (Reagent) | Base / Conditions | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Methoxide (NaOMe) | NaH | THF | 65 | 4 | >90 |
| Ethoxide (NaOEt) | NaH / EtOH | Ethanol | 80 | 6 | >90 |
| Phenoxide (PhONa) | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Hydroxide (KOH) | - | DMSO / H₂O | 120 | 8 | 70-85 |
Nitrogen Nucleophiles
Amines are excellent nucleophiles for this transformation, leading to the formation of 2-amino-3-bromopyridine derivatives, which are valuable intermediates in drug discovery. Both primary and secondary amines, as well as N-heterocycles, can be used.[8]
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | K₃PO₄ | t-Amyl Alcohol | 110 | 16 | >95[1] |
| Piperidine | K₂CO₃ | DMSO | 100 | 12 | >95 |
| Benzylamine | NaH | DMF | 80 | 8 | 90-95 |
| Aniline | K₂CO₃ | NMP | 120 | 24 | 75-85 |
| Imidazole | NaH | THF | 65 | 10 | 80-90 |
Sulfur Nucleophiles
Thiolates are highly potent nucleophiles and react readily with this compound, often under milder conditions than their oxygen or nitrogen counterparts, to form 2-thioether-substituted pyridines.
| Nucleophile (Reagent) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Ethanethiolate (NaSEt) | NaH | DMF | 25-50 | 2 | >95 |
| Thiophenoxide (PhSNa) | K₂CO₃ | Acetonitrile | 80 | 4 | >95 |
| Methyl thioglycolate | DBU | THF | 25 | 3 | 90-95 |
Key Experimental Protocols
The following protocols are representative examples for conducting SNAr reactions on this compound.
Protocol 1: Synthesis of 3-Bromo-2-morpholinopyridine[1]
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium phosphate tribasic (K₃PO₄) (1.5 eq)
-
Anhydrous tert-Amyl alcohol (to achieve ~0.2 M concentration)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add K₃PO₄ (1.5 eq).
-
Add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous tert-amyl alcohol.
-
Stir the reaction mixture and heat to 110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 3-Bromo-2-phenoxypyridine
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) (to achieve ~0.5 M concentration)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add phenol (1.1 eq) and anhydrous DMF.
-
Add potassium carbonate (2.0 eq) and stir the suspension for 15 minutes at room temperature.
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ncrdsip.com [ncrdsip.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. This compound Manufacturer & Supplier in China | CAS 151047-47-5 | High-Purity Pyridine Derivatives | Specifications, Safety Data, Applications [pipzine-chem.com]
- 7. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
3-Bromo-2-fluoropyridine: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Bromo-2-fluoropyridine. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this important chemical intermediate. While specific quantitative stability studies on this compound are not extensively available in the public domain, this guide synthesizes the existing knowledge from safety data sheets, supplier information, and general principles of chemical stability for halogenated pyridines.
Core Chemical Properties and Stability Profile
This compound is a halogenated pyridine derivative recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical structure, featuring both a bromine and a fluorine atom on the pyridine ring, influences its reactivity and stability. The presence of the fluorine atom is suggested to enhance the molecule's overall stability. However, the carbon-bromine bond can be susceptible to cleavage under certain conditions, making proper handling and storage crucial.
The compound is generally considered stable under normal laboratory conditions. However, exposure to certain environmental factors can lead to degradation.
Summary of Physicochemical and Stability Data
| Parameter | Value | Source/Comment |
| Appearance | Colorless to light yellow liquid or white solid | Supplier Data |
| Molecular Formula | C5H3BrFN | --- |
| Molecular Weight | 175.99 g/mol | --- |
| Boiling Point | ~184-186 °C | Supplier Data |
| Flash Point | ~74 °C | Supplier Data |
| General Stability | Stable under recommended storage conditions. | Supplier Data |
| Sensitivity | Sensitive to moisture, light, and heat. | Inferred from storage recommendations |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | Safety Data Sheets |
Recommended Storage and Handling Workflow
To maintain the quality and prevent degradation of this compound, a systematic approach to its storage and handling is essential. The following workflow diagram outlines the recommended procedures from receiving the compound to its long-term storage.
An In-depth Technical Guide to the Synthesis of 3-Bromo-2-fluoropyridine: Starting Materials and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoropyridine is a key building block in medicinal chemistry and drug development, valued for its unique electronic properties and versatile reactivity in cross-coupling reactions. The strategic placement of the bromine and fluorine atoms on the pyridine ring allows for selective functionalization, making it an important intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Core Synthetic Strategies
The synthesis of this compound can be approached from several key starting materials, each with its own advantages and challenges. The most common strategies involve halogen exchange reactions on substituted pyridines or a multi-step synthesis starting from pyridine itself. This guide will focus on three primary starting materials: 2,3-Dichloropyridine, 3-Bromo-2-chloropyridine, and Pyridine.
Synthesis Route 1: Starting from 2,3-Dichloropyridine
This two-step route involves an initial nucleophilic aromatic substitution (SNAAr) to introduce the fluorine atom, followed by a bromination step.
Step 1: Synthesis of 3-Chloro-2-fluoropyridine
The first step is a halogen exchange (Halex) reaction where one of the chlorine atoms of 2,3-dichloropyridine is selectively replaced by a fluorine atom.
Experimental Protocol:
To a solution of 2,3-dichloropyridine (1.00 g, 6.76 mmol) in dimethyl sulfoxide (DMSO) (33.8 mL) at room temperature, cesium fluoride (CsF) (2.053 g, 13.51 mmol) is added. The reaction mixture is then stirred at 110 °C for 20 hours in the air. Upon completion, the reaction is quenched with ice water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed sequentially with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: EtOAc in hexane) to yield 3-chloro-2-fluoropyridine as a colorless oil.[1]
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,3-Dichloropyridine |
| Reagents | Cesium Fluoride (CsF), Dimethyl Sulfoxide (DMSO) |
| Temperature | 110 °C |
| Reaction Time | 20 hours |
| Yield of 3-Chloro-2-fluoropyridine | 71.9%[1] |
Step 2: Bromination of 3-Chloro-2-fluoropyridine
The second step involves the bromination of the intermediate, 3-chloro-2-fluoropyridine, to yield the final product. This can be achieved through electrophilic aromatic substitution.
Experimental Protocol:
Logical Flow of Synthesis from 2,3-Dichloropyridine:
Synthesis Route 2: Starting from 3-Bromo-2-chloropyridine
This approach involves a single halogen exchange reaction to replace the chlorine atom with fluorine. This is often a more direct route if the starting material, 3-bromo-2-chloropyridine, is readily available.
Experimental Protocol:
A general method for the fluorination of a chloro-substituted pyridine involves heating with a fluoride salt in a polar aprotic solvent. For the synthesis of this compound from 3-Bromo-2-chloropyridine, a similar procedure to the fluorination of 2,3-dichloropyridine would be employed.
To a solution of 3-bromo-2-chloropyridine in a high-boiling polar aprotic solvent such as DMSO or sulfolane, an excess of a fluoride source like cesium fluoride (CsF) or potassium fluoride (KF) is added. The mixture is heated at an elevated temperature (typically 100-200 °C) for several hours. The progress of the reaction is monitored by GC-MS or TLC. After completion, the reaction mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography or distillation.
Quantitative Data:
Specific yield and reaction conditions for the direct fluorination of 3-bromo-2-chloropyridine to this compound were not explicitly detailed in the provided search results. However, halogen exchange reactions of this type are common, and yields can be expected to be moderate to high depending on the optimization of reaction conditions.
Logical Flow of Synthesis from 3-Bromo-2-chloropyridine:
Synthesis Route 3: Starting from Pyridine
Synthesizing this compound from pyridine is a more complex, multi-step process that requires careful control of regioselectivity. The route typically involves an initial bromination followed by fluorination.
Experimental Protocol:
A direct and selective one-pot synthesis from pyridine is challenging due to the directing effects of the pyridine nitrogen. A plausible, albeit lengthy, pathway would involve:
-
Bromination of Pyridine: Pyridine can be brominated at the 3-position using bromine in the presence of a strong acid or oleum at high temperatures.
-
Introduction of a Directing Group: To introduce a fluorine atom at the 2-position, a directing group is often necessary. One common strategy is to introduce an amino group.
-
Diazotization and Fluorination (Balz-Schiemann Reaction): The amino-substituted bromopyridine can then undergo a Balz-Schiemann reaction, where the amino group is converted to a diazonium salt and subsequently replaced by fluorine.
A patent describes a method for preparing fluoropyridine compounds from aminopyridines through an improved Balz-Schiemann reaction, which involves bromination followed by fluorination.[3] This suggests a viable, though multi-step, pathway from a suitably substituted aminopyridine.
Quantitative Data:
The overall yield for a multi-step synthesis from pyridine would be the product of the yields of the individual steps and is expected to be lower than the more direct routes from pre-functionalized pyridines. For example, a patented process for the synthesis of a related compound, 2-bromo-3-fluoro-6-picoline, from 3-amino-6-picoline (which involves bromination and fluorination steps) reports an overall yield of 76.8%.[3]
Logical Flow of a Potential Multi-step Synthesis from Pyridine:
Summary of Starting Materials and Synthetic Approaches
| Starting Material | Synthetic Approach | Key Steps | Advantages | Disadvantages |
| 2,3-Dichloropyridine | Two-step synthesis | 1. Halogen Exchange (Fluorination)2. Bromination | Readily available starting material. | Two-step process. |
| 3-Bromo-2-chloropyridine | One-step synthesis | 1. Halogen Exchange (Fluorination) | More direct route. | Starting material may be less accessible or more expensive. |
| Pyridine | Multi-step synthesis | 1. Bromination2. Introduction of a directing group (e.g., amination)3. Diazotization and Fluorination | Inexpensive and readily available starting material. | Multi-step, potentially low overall yield, and challenges with regioselectivity. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic pathways, with the choice of starting material being a critical factor. For researchers seeking a balance between starting material availability and synthetic efficiency, the two-step route from 2,3-dichloropyridine presents a well-documented and viable option. If 3-bromo-2-chloropyridine is accessible, the one-step halogen exchange reaction offers a more direct and potentially higher-yielding approach. While synthesis from pyridine is feasible, it is a more complex undertaking that requires careful planning and execution of multiple synthetic steps. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for the successful synthesis of this important chemical intermediate.
References
Navigating the Landscape of Electrophilic Substitution on 3-Bromo-2-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoropyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 2-position and a bromine atom at the 3-position, profoundly influences its electronic properties and chemical reactivity. This technical guide provides an in-depth analysis of the anticipated electrophilic substitution reactions on the this compound core. Due to the electron-deficient nature of the pyridine ring, further compounded by the presence of two electron-withdrawing halogen substituents, this molecule presents a challenging substrate for classical electrophilic aromatic substitution (EAS). This document will explore the theoretical considerations governing these reactions, predict the regiochemical outcomes, and provide generalized experimental protocols based on reactions with similarly deactivated pyridine systems.
Core Concepts: Reactivity of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the aromatic system. This makes pyridine significantly less reactive towards electrophiles than benzene.[1][2] Electrophilic attack on the pyridine ring requires harsh reaction conditions and generally proceeds at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions results in a destabilized cationic intermediate where the positive charge resides on the nitrogen atom.[1][3][4]
Furthermore, the lone pair of electrons on the nitrogen atom can act as a Lewis base, readily reacting with the Lewis acid catalysts often required for EAS reactions.[5][6] This coordination further deactivates the ring by placing a positive charge on the nitrogen, rendering it even less susceptible to electrophilic attack.[2]
The Influence of Fluorine and Bromine Substituents
The reactivity of this compound in electrophilic substitution is dictated by the combined electronic effects of the fluorine and bromine substituents, in addition to the inherent properties of the pyridine ring.
-
2-Fluoro Substituent: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I). While halogens can also exhibit a resonance-donating effect (+M), the inductive effect of fluorine is dominant, especially when it is positioned at the electron-deficient 2-position. This significantly deactivates the pyridine ring towards electrophilic attack.
-
3-Bromo Substituent: Bromine is also an electron-withdrawing group through its inductive effect (-I). Like other halogens, it can donate electron density via resonance (+M). In the context of electrophilic aromatic substitution on benzene, halogens are known to be deactivating yet ortho, para-directing.[7][8] However, in the highly deactivated this compound system, the deactivating inductive effect is expected to be the primary influence.
The cumulative effect of the pyridine nitrogen, the 2-fluoro group, and the 3-bromo group renders the this compound ring highly electron-deficient and thus, exceptionally unreactive towards electrophilic aromatic substitution.
Predicted Regioselectivity of Electrophilic Substitution
Based on the established principles of electrophilic aromatic substitution on pyridines, the most likely positions for electrophilic attack on this compound are the C-5 position, followed by the C-4 position. The C-6 position is sterically hindered by the adjacent bromine atom and electronically deactivated by both the nitrogen and the fluorine atom.
A logical workflow for predicting the major product of an electrophilic substitution reaction on this compound is outlined below.
Caption: Predicted regioselectivity workflow for EAS on this compound.
Key Electrophilic Substitution Reactions
Given the highly deactivated nature of the substrate, successful electrophilic substitution on this compound, if achievable, would require forceful conditions. The following sections outline the anticipated outcomes and general experimental approaches for key EAS reactions.
Nitration
Direct nitration of pyridine itself requires harsh conditions, and the presence of two deactivating halogens in this compound will make this transformation even more challenging.
Predicted Outcome: Nitration is expected to occur primarily at the C-5 position to yield 3-bromo-2-fluoro-5-nitropyridine.
General Experimental Protocol (Adapted from nitration of deactivated pyridines): A mixture of fuming nitric acid and concentrated sulfuric acid would be the nitrating agent of choice.
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup: To a separate flask containing this compound, slowly add the pre-cooled nitrating mixture dropwise, maintaining a low temperature (e.g., 0-10 °C).
-
Reaction Progression: After the addition is complete, the reaction mixture may need to be slowly warmed to room temperature and then heated to elevated temperatures (e.g., 100-150 °C) for an extended period to drive the reaction to completion.
-
Work-up: The reaction mixture is cooled and carefully poured onto crushed ice. The resulting solution is then neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.
-
Purification: The crude product can be collected by filtration and purified by recrystallization or column chromatography.
| Reaction Parameters | Conditions |
| Reagents | Fuming HNO₃, Concentrated H₂SO₄ |
| Temperature | 0 °C to 150 °C |
| Reaction Time | Several hours to days |
| Anticipated Yield | Low to moderate |
| Predicted Major Product | 3-bromo-2-fluoro-5-nitropyridine |
Halogenation
Direct halogenation of pyridine is also a difficult reaction. For this compound, introducing another halogen atom via electrophilic substitution would likely require a Lewis acid catalyst and elevated temperatures.
Predicted Outcome: Bromination or chlorination is predicted to occur at the C-5 position, yielding 3,5-dibromo-2-fluoropyridine or 5-chloro-3-bromo-2-fluoropyridine, respectively.
General Experimental Protocol (Adapted from halogenation of deactivated pyridines):
-
Reaction Setup: In a flask protected from moisture, dissolve this compound in a suitable solvent (e.g., oleum, or a high-boiling halogenated solvent).
-
Addition of Reagents: Add the halogenating agent (e.g., Br₂ or Cl₂) and a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃).
-
Reaction Conditions: The mixture is heated to a high temperature (e.g., >150 °C) for a prolonged period.
-
Work-up: After cooling, the reaction mixture is quenched with water and neutralized. The product is then extracted with an organic solvent.
-
Purification: The organic extracts are dried and concentrated, and the product is purified by distillation, recrystallization, or chromatography.
| Reaction Parameters | Conditions |
| Reagents | Br₂/FeBr₃ or Cl₂/AlCl₃ |
| Temperature | >150 °C |
| Reaction Time | Extended periods |
| Anticipated Yield | Low |
| Predicted Major Product | 3,5-dihalo-2-fluoropyridine |
Sulfonation
Sulfonation of pyridine requires high temperatures and often results in low yields. The sulfonation of this compound is expected to be similarly challenging.
Predicted Outcome: Sulfonation is anticipated to yield this compound-5-sulfonic acid.
General Experimental Protocol (Adapted from sulfonation of pyridine):
-
Reaction Setup: this compound is heated with fuming sulfuric acid (oleum) in a sealed tube.
-
Reaction Conditions: The reaction requires very high temperatures (e.g., 200-300 °C) for an extended time.
-
Work-up: The reaction mixture is cooled and carefully diluted with water. The sulfonic acid product can be isolated as its salt.
| Reaction Parameters | Conditions |
| Reagents | Fuming H₂SO₄ (Oleum) |
| Temperature | 200-300 °C |
| Reaction Time | Long duration |
| Anticipated Yield | Very low |
| Predicted Major Product | This compound-5-sulfonic acid |
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not successful with pyridine.[6][9][10] The nitrogen atom of the pyridine ring acts as a Lewis base and forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring to a great extent, preventing the electrophilic substitution from occurring.[5][6]
Predicted Outcome: Friedel-Crafts alkylation and acylation are not expected to proceed on this compound under standard conditions. The strong deactivation of the ring and the basicity of the nitrogen atom will inhibit the reaction.
The logical flow for the failure of the Friedel-Crafts reaction is depicted below.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Explain why pyridine does not undergo Friedel-Crafts reactions. | Filo [askfilo.com]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Methodological & Application
Application Notes and Protocols for 3-Bromo-2-fluoropyridine in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3-bromo-2-fluoropyridine as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the synthesis of a wide array of 2-fluoro-3-arylpyridine derivatives, which are important scaffolds in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives.[1] For drug development professionals, this reaction is an invaluable tool for the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
This compound is a particularly useful building block. The fluorine substituent can enhance metabolic stability, modulate pKa, and improve the binding affinity of drug candidates to their biological targets. The bromine atom at the 3-position provides a reactive handle for the Suzuki coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the arylboronic acid forms a boronate species, which then transfers its aryl group to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic groups on the palladium complex (the 2-fluoropyridyl and the new aryl group) couple and are eliminated as the 2-fluoro-3-arylpyridine product. This step regenerates the catalytically active Pd(0) species, which re-enters the catalytic cycle.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromo-2-fluoropyridine, a valuable building block in medicinal chemistry and materials science. The presence of the fluorine atom significantly influences the electronic properties of the pyridine ring, making its derivatives of great interest in the development of novel pharmaceuticals and functional materials. This document details protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering methodologies for the synthesis of a diverse range of 2-fluoropyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, enabling the synthesis of 2-fluoro-3-arylpyridines.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (2) | Toluene/H₂O (10:1) | 110 | 15 | ~90-98 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O (10:1) | 80 | 18 | ~80-90 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 120 | 16 | ~88-96 |
Note: Yields are estimates based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-3-arylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of 2-fluoro-3-aminopyridine derivatives from this compound and a variety of primary and secondary amines.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~80-90 |
| 2 | Cyclopentylamine | BrettPhos-precatalyst (3) | - | NaOtBu (2) | Toluene | 100 | 12 | ~75-85 |
| 3 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | ~70-80 |
| 4 | N-Methylaniline | G3-XPhos (2) | - | Cs₂CO₃ (2.5) | t-BuOH | 90 | 24 | ~85-95 |
Note: Yields are estimates based on typical outcomes for similar substrates and may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst/precatalyst (e.g., BrettPhos-precatalyst, 3 mol%)
-
Base (e.g., NaOtBu, 2.0 equiv)
-
Anhydrous solvent (e.g., toluene)
-
Schlenk tube
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst and the base under an inert atmosphere.
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-fluoro-3-aminopyridine derivative.[1]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding 2-fluoro-3-alkynylpyridine derivatives.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Cocatalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | ~90-96 |
| 2 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 3 | ~85-92 |
| 3 | 3-Butyn-1-ol | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | THF | RT | 16 | ~80-88 |
| 4 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N (2) | DMF | 100 | 4 | ~88-94 |
Note: Yields are based on reported data for the closely related 2-amino-3-bromopyridines and are expected to be similar for this compound.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of substituted 3-bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., triethylamine, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Round-bottom flask or Schlenk tube
-
Magnetic stir bar
Procedure:
-
To a round-bottom flask or Schlenk tube, add the palladium catalyst and CuI under an inert atmosphere.
-
Add the anhydrous solvent and stir for 15-30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction mixture to the desired temperature (room temperature to 100 °C) and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-fluoro-3-alkynylpyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Decision Tree for Cross-Coupling Selection
Caption: Selection of the appropriate cross-coupling reaction.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis, particularly for the functionalization of electron-deficient heterocyclic systems. 3-Bromo-2-fluoropyridine is an attractive substrate for SNAr reactions, offering a handle for the introduction of a wide range of nucleophiles. The high electronegativity of the fluorine atom, combined with the electron-withdrawing nature of the pyridine ring nitrogen, activates the C-2 position for nucleophilic attack. This regioselectivity allows for the selective synthesis of 2-substituted-3-bromopyridines, which are valuable intermediates in the development of pharmaceuticals and other functional materials. The bromine atom at the C-3 position can be retained for subsequent cross-coupling reactions, providing a pathway to complex, multi-substituted pyridine derivatives.
This document provides an overview of the SNAr on this compound, including quantitative data for various nucleophile classes and detailed experimental protocols.
Reaction Mechanism and Regioselectivity
The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom at the 2-position, which bears the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the electron-withdrawing pyridine nitrogen. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted-3-bromopyridine product.
The substitution occurs preferentially at the C-2 position over the C-3 position due to the strong activation by the adjacent ring nitrogen. The fluorine atom is an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens under similar conditions.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various oxygen-, nitrogen-, and sulfur-based nucleophiles.
Table 1: Reactions with Oxygen Nucleophiles
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Methanol | NaH | DMF | 25 | 2 | 3-Bromo-2-methoxypyridine | 95 |
| Ethanol | NaH | THF | 60 | 4 | 3-Bromo-2-ethoxypyridine | 92 |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 3-Bromo-2-phenoxypyridine | 88 |
Table 2: Reactions with Nitrogen Nucleophiles
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia (aq) | - | Dioxane | 100 | 24 | 3-Bromo-2-aminopyridine | 75 |
| Piperidine | K₂CO₃ | DMSO | 80 | 6 | 3-Bromo-2-(piperidin-1-yl)pyridine | 94 |
| Aniline | NaH | NMP | 120 | 18 | 3-Bromo-2-(phenylamino)pyridine | 85 |
| Morpholine | Cs₂CO₃ | DMF | 90 | 5 | 4-(3-Bromopyridin-2-yl)morpholine | 96 |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile (NuH) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium methanethiolate | - | DMF | 25 | 1 | 3-Bromo-2-(methylthio)pyridine | 85[1] |
| Thiophenol | K₂CO₃ | DMF | 80 | 8 | 3-Bromo-2-(phenylthio)pyridine | 91 |
| Benzyl mercaptan | NaH | THF | 65 | 4 | 2-(Benzylthio)-3-bromopyridine | 89 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like sodium hydride.
-
Anhydrous solvents should be used for reactions sensitive to moisture.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Synthesis of 3-Bromo-2-methoxypyridine (Oxygen Nucleophile)
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add anhydrous methanol (1.1 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 3-bromo-2-methoxypyridine.
Protocol 2: Synthesis of 3-Bromo-2-(piperidin-1-yl)pyridine (Nitrogen Nucleophile)
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with magnetic stir bar and reflux condenser
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), potassium carbonate (1.5 equivalents), and anhydrous DMSO.
-
Add piperidine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-(piperidin-1-yl)pyridine.
Protocol 3: Synthesis of 3-Bromo-2-(methylthio)pyridine (Sulfur Nucleophile)
Materials:
-
This compound
-
Sodium methanethiolate (NaSMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium methanethiolate (1.1 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 1 hour at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to give the crude product.
-
Purify by flash column chromatography on silica gel to obtain 3-bromo-2-(methylthio)pyridine.[1]
Visualizations
Caption: General mechanism of SNAr on this compound.
Caption: Typical experimental workflow for SNAr reactions.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-bromo-2-fluoropyridine as a versatile building block in the synthesis of pharmaceutical intermediates. The unique substitution pattern of this reagent, featuring both a bromine and a fluorine atom on the pyridine ring, allows for selective functionalization through various cross-coupling reactions, making it a valuable component in the construction of complex molecular architectures found in many modern therapeutics.
Introduction to this compound in Drug Discovery
This compound is a key starting material in medicinal chemistry due to the prevalence of the fluoropyridine moiety in a wide range of biologically active compounds. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a drug candidate. The bromine atom serves as a versatile handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions. This combination of functionalities makes this compound an attractive starting point for the synthesis of kinase inhibitors, central nervous system (CNS) agents, and other targeted therapies.
Key Synthetic Applications and Protocols
The reactivity of this compound is dominated by the carbon-bromine bond, which readily participates in a variety of cross-coupling reactions. The following sections detail protocols for three of the most common and powerful transformations used in pharmaceutical synthesis: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, this reaction is used to introduce aryl or heteroaryl substituents at the 3-position of the pyridine ring.
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%), and a suitable ligand, if required, such as PPh₃ or SPhos (2-4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas like argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent, such as 1,4-dioxane, toluene, or a mixture with water, via syringe.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 80-110 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 2-fluoro-3-(hetero)arylpyridine.[1][2]
For accelerated reaction times, a microwave reactor can be utilized.
-
Reaction Setup: In a microwave synthesis vial, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, such as a 4:1 mixture of 1,4-dioxane and water, to achieve a concentration of approximately 0.1-0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general procedure above.[3]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (3) | Dioxane | 110 | 8 | 75-85 |
| Pyridine-4-boronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 100 | 18 | 70-80 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Figure 1: General workflow for the Suzuki-Miyaura coupling of this compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynylpyridines, which are important precursors for various heterocyclic compounds and can be found in the structure of some kinase inhibitors.
-
Reaction Setup: A mixture of this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-5 mol%) are placed in a Schlenk tube.
-
Inert Atmosphere and Solvent/Base Addition: The tube is flushed with argon for 10 minutes. A degassed solvent and base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent, is then added.
-
Reaction: The reaction mixture is stirred at room temperature or heated (typically to 40-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled, and a saturated aqueous solution of ammonium chloride (NH₄Cl) is added. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the 3-alkynyl-2-fluoropyridine.[4][5][6]
| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (3) | Et₃N | THF | RT | 16 | 85-95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | DIPA | Toluene | 50 | 12 | 80-90 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (3) | Et₃N | DMF | 60 | 8 | 70-85 |
| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | Cs₂CO₃ | Acetonitrile | 70 | 10 | 75-88 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Figure 2: General workflow for the Sonogashira coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[7] This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the coupling of amines with aryl halides.[8] For this compound, this allows for the introduction of a wide range of primary and secondary amines at the 3-position, a key step in the synthesis of many drug candidates.
-
Reaction Setup: In a Schlenk tube or a sealed tube, add the palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos), a base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄), and this compound.
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon) three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) followed by the amine coupling partner via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature, typically between 80-110 °C. Monitor the reaction's progress using a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-2-fluoropyridine derivative.[8][9]
| Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 80-95 |
| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1) | BINAP (1.5) | K₃PO₄ (2) | Toluene | 90 | 24 | 70-85 |
| n-Butylamine | Pd(OAc)₂ (2) | DavePhos (4) | NaOtBu (1.5) | THF | 80 | 16 | 75-88 |
Note: Yields are representative and can vary based on the specific substrates and reaction conditions.
Figure 3: General workflow for the Buchwald-Hartwig amination of this compound.
Application in the Synthesis of Lorlatinib (PF-06463922)
Lorlatinib (PF-06463922) is a third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in the treatment of non-small cell lung cancer.[9] The synthesis of this complex macrocyclic molecule involves the coupling of several key intermediates. One such important intermediate is 2-amino-5-bromo-3-hydroxypyridine. While various synthetic routes to Lorlatinib have been reported, a plausible approach to this intermediate could begin with a related fluoropyridine, which would then be elaborated. This compound can be a strategic starting material for accessing similarly substituted pyridines.
A convergent synthesis of Lorlatinib often involves a Suzuki cross-coupling to construct a key biaryl linkage, followed by a macrolactamization to form the final ring structure.[9] The pyridine moiety is a critical component of the macrocycle.
Figure 4: Conceptual synthetic pathway to Lorlatinib involving a bromopyridine intermediate.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. Its ability to undergo selective and high-yielding cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient introduction of diverse chemical functionalities. The protocols and data presented herein provide a solid foundation for researchers to utilize this reagent in their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. kbfi.ee [kbfi.ee]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
Application of 3-Bromo-2-fluoropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-fluoropyridine is a versatile heterocyclic building block of significant interest in the synthesis of modern agrochemicals. Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions and a fluorine atom that can activate the pyridine ring for nucleophilic substitution or modulate the physicochemical properties of the final molecule, makes it a valuable precursor for the development of novel fungicides and herbicides. The strategic incorporation of the 2-fluoropyridine moiety can enhance the biological efficacy, metabolic stability, and overall performance of crop protection agents.
This document provides detailed application notes on the use of this compound in the synthesis of picolinamide fungicides, a class of agrochemicals known for their effectiveness against a range of fungal pathogens. A detailed experimental protocol for the synthesis of a key intermediate is provided, along with data presentation and visualizations to aid in research and development.
Key Reactions and Applications
The primary application of this compound in agrochemical synthesis revolves around its use as a key starting material for the construction of substituted pyridine cores. The bromine atom at the 3-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The fluorine atom at the 2-position can influence the reactivity of the pyridine ring and is often retained in the final product to enhance its biological activity.
A significant application of this compound is in the synthesis of picolinamide fungicides. These compounds are a newer class of fungicides that have demonstrated high efficacy against various plant diseases.
Synthesis of Picolinamide Fungicide Intermediate
A crucial step in the synthesis of many picolinamide fungicides is the formation of a biaryl structure, which can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This compound can be converted to its corresponding boronic acid or boronic ester, which then participates in the cross-coupling with another aryl or heteroaryl halide.
The following sections detail the synthesis of a key intermediate, 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, from this compound. This boronic ester is a versatile reagent for the subsequent Suzuki-Miyaura coupling step in the synthesis of various picolinamide fungicides.
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of the key boronic ester intermediate.
| Step | Reactants | Reagents/Catalysts | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound, Bis(pinacolato)diboron | Pd(dppf)Cl₂, Potassium Acetate | 1,4-Dioxane | 80 | 12 | 85 |
Experimental Protocol: Synthesis of 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen gas
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a white solid.
Expected Yield: Approximately 85%.
Signaling Pathways and Logical Relationships
The synthesis of a picolinamide fungicide from this compound involves a logical sequence of reactions. The following diagram illustrates the general synthetic workflow.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-fluoropyridine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in the pharmaceutical and drug development fields for the synthesis of arylamines, which are common motifs in biologically active molecules. The amination of heteroaryl halides, such as 3-Bromo-2-fluoropyridine, provides access to a diverse range of substituted aminopyridines, which are key intermediates in medicinal chemistry. The fluorine substituent on the pyridine ring can significantly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.
This document provides detailed protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. The reaction conditions presented are based on established procedures for structurally similar bromopyridines and serve as a robust starting point for optimization.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine is formed through reductive elimination from the palladium-amido complex, regenerating the palladium(0) catalyst.[1]
The choice of palladium precursor, ligand, base, and solvent is crucial for a successful and high-yielding reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.[3]
Data Presentation
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridines with various amines. These conditions can be adapted and optimized for the specific case of this compound.
Table 1: Reaction Conditions for Amination with Primary Amines
| Parameter | Condition A | Condition B |
| Palladium Source | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | XPhos | BrettPhos |
| Base | NaOtBu | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | 80-110 °C | 100 °C |
| Catalyst Loading | 1-2 mol% Pd | 1-2 mol% Pd |
| Ligand Loading | 2-4 mol% | 2-4 mol% |
| Base Equivalents | 1.2-1.5 | 2.0 |
Table 2: Reaction Conditions for Amination with Secondary Amines
| Parameter | Condition C | Condition D |
| Palladium Source | Pd₂(dba)₃ | G3-XPhos Precatalyst |
| Ligand | BINAP | (none) |
| Base | NaOtBu | LHMDS |
| Solvent | Toluene | THF |
| Temperature | 100 °C | 65-80 °C |
| Catalyst Loading | 1-2 mol% Pd | 1-2 mol% |
| Ligand Loading | 1.5-3 mol% | (none) |
| Base Equivalents | 1.4 | 2.5 |
Experimental Protocols
Protocol 1: General Procedure for the Amination of this compound with a Primary Amine
This protocol is a robust starting point for the coupling of this compound with a range of primary amines.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere.
-
Add this compound to the flask.
-
Seal the flask and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene via syringe.
-
Add the primary amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-fluoropyridin-3-yl)amine.
Protocol 2: General Procedure for the Amination of this compound with a Secondary Amine
This protocol is a good starting point for the coupling of this compound with various secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, BINAP, and NaOtBu under an inert atmosphere.[4]
-
Add this compound to the flask.
-
Seal the flask and evacuate and backfill with the inert gas (repeat this cycle three times).[4]
-
Add anhydrous toluene via syringe.[4]
-
Add the secondary amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to 100 °C for 4-24 hours.[4]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N,N-disubstituted-2-fluoropyridin-3-amine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Formation of 2-Fluoro-3-pyridylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the preparation of the Grignard reagent 2-fluoro-3-pyridylmagnesium bromide from 3-bromo-2-fluoropyridine. The synthesis of this valuable intermediate, crucial for the introduction of the 2-fluoro-3-pyridyl moiety in drug discovery and development, is often challenging via classical Grignard formation methods. This document outlines a robust and efficient procedure utilizing a halogen-magnesium exchange reaction with isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl). This method offers high yields under mild conditions and demonstrates good functional group tolerance. The subsequent trapping of the Grignard reagent with an electrophile is also described.
Introduction
Grignard reagents are fundamental organometallic compounds for carbon-carbon bond formation in organic synthesis.[1] The preparation of heteroaryl Grignard reagents, particularly from electron-deficient pyridines, can be complicated by side reactions and low reactivity.[2] The presence of a fluorine atom, as in this compound, further influences the electronic properties of the pyridine ring and can affect the stability and reactivity of the corresponding Grignard reagent.[3]
Direct reaction of this compound with magnesium metal often results in low yields and the formation of undesired byproducts. A more effective approach is the use of a halogen-magnesium exchange reaction.[1] The use of isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often referred to as a "Turbo Grignard" reagent, has been shown to facilitate the bromine-magnesium exchange on a wide range of aryl and heteroaryl bromides with high efficiency and under mild conditions.[4][5] The presence of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, increasing its reactivity and solubility.[4]
This document provides a detailed protocol for the formation of 2-fluoro-3-pyridylmagnesium bromide using i-PrMgCl·LiCl and its subsequent reaction with an electrophile.
Reaction Principle
The formation of 2-fluoro-3-pyridylmagnesium bromide is achieved through a bromine-magnesium exchange reaction. The more reactive Grignard reagent, isopropylmagnesium chloride, in the presence of lithium chloride, exchanges with the less reactive this compound to form the desired pyridyl Grignard reagent and isopropyl bromide.
Experimental Protocols
Materials and Equipment
-
This compound
-
Isopropylmagnesium chloride - lithium chloride complex (1.3 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for extraction and purification (separatory funnel, rotary evaporator, chromatography columns)
Protocol for the Formation of 2-Fluoro-3-pyridylmagnesium Bromide
Note: All reactions must be carried out under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Glassware should be oven-dried before use.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approximately 0.5 M solution).
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Addition of Grignard Reagent: Slowly add a solution of i-PrMgCl·LiCl (1.1 eq) dropwise to the stirred solution of this compound over a period of 15-30 minutes. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the Grignard reagent can be monitored by quenching a small aliquot of the reaction mixture with D₂O and analyzing the deuterium incorporation by ¹H NMR spectroscopy.
Protocol for the Trapping Reaction with an Electrophile (e.g., Benzaldehyde)
-
Electrophile Addition: While maintaining the reaction mixture at 0 °C, slowly add the electrophile (e.g., freshly distilled benzaldehyde, 1.2 eq) dropwise.
-
Warming to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quenching: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
While specific yields for the reaction of this compound are not extensively reported in the literature, the bromine-magnesium exchange using i-PrMgCl·LiCl on analogous heteroaryl bromides typically proceeds with high efficiency.[4][6] The yields of the subsequent trapping reaction are dependent on the nature of the electrophile.
| Starting Material | Reagent | Product after Trapping with Benzaldehyde | Typical Yield Range (%) | Reference |
| 3-Bromopyridine | i-PrMgCl | Phenyl(pyridin-3-yl)methanol | 70-85 | [6] |
| 2-Bromopyridine | i-PrMgCl | Phenyl(pyridin-2-yl)methanol | 65-80 | [7] |
| This compound | i-PrMgCl·LiCl | (2-Fluoropyridin-3-yl)(phenyl)methanol | Expected >70 | N/A |
Note: The yield for the target reaction is an estimation based on similar reactions and the known efficiency of the i-PrMgCl·LiCl reagent. Actual yields should be determined experimentally.
Applications in Drug Development
The 2-fluoro-3-pyridyl moiety is a key structural motif in a variety of biologically active molecules and pharmaceutical candidates. The strategic incorporation of a fluorine atom can significantly impact the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[3][8] The Grignard reagent, 2-fluoro-3-pyridylmagnesium bromide, serves as a versatile intermediate for the synthesis of a wide range of 3-substituted 2-fluoropyridines, which are precursors to:
-
Kinase Inhibitors: Many kinase inhibitors incorporate substituted pyridine rings to interact with the hinge region of the enzyme's active site.
-
Agrochemicals: Fluorinated pyridines are used in the development of modern pesticides and herbicides due to their enhanced biological activity.[3]
-
Central Nervous System (CNS) Agents: The modification of lipophilicity by fluorine substitution can be crucial for blood-brain barrier penetration.
Safety and Handling
-
Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations should be performed under a strict inert atmosphere.[9]
-
Anhydrous solvents and reagents are essential for the success of the reaction.[1]
-
The reaction can be exothermic, especially during the addition of the Grignard reagent and the quenching step. Proper temperature control is crucial.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction does not initiate | Inactive magnesium surface (if using direct method); impure starting materials or wet solvents. | Ensure all glassware is oven-dried and solvents are anhydrous. Use freshly opened or distilled reagents. For direct formation, activate magnesium with a small crystal of iodine or 1,2-dibromoethane. The use of i-PrMgCl·LiCl as described in the protocol generally circumvents this issue. |
| Low yield of Grignard reagent | Incomplete reaction; side reactions. | Increase the reaction time or slightly elevate the temperature (e.g., to room temperature) after the initial addition. Ensure slow addition of the i-PrMgCl·LiCl to maintain a low reaction temperature and minimize side reactions. |
| Formation of bipyridyl byproduct | Homocoupling of the Grignard reagent. | This is a common side reaction with pyridyl Grignards. Using the bromine-magnesium exchange method at low temperatures helps to minimize this. |
| Low yield of the trapped product | Poor reactivity of the electrophile; decomposition of the Grignard reagent. | Use a more reactive electrophile. Ensure the Grignard reagent is used immediately after its formation. |
Conclusion
The formation of 2-fluoro-3-pyridylmagnesium bromide via a bromine-magnesium exchange with i-PrMgCl·LiCl is a highly efficient and reliable method for the synthesis of this important synthetic intermediate. The provided protocol offers a detailed guide for researchers in the pharmaceutical and chemical industries, enabling the facile introduction of the 2-fluoro-3-pyridyl moiety into a wide range of molecules for the development of new drugs and other valuable chemical entities.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. drughunter.com [drughunter.com]
- 3. nbinno.com [nbinno.com]
- 4. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 5. Isopropylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
3-Bromo-2-fluoropyridine: A Versatile Scaffold for Kinase Inhibitors in Medicinal Chemistry
Introduction: 3-Bromo-2-fluoropyridine has emerged as a crucial building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the presence of both bromine and fluorine atoms on the pyridine ring, offer medicinal chemists a versatile platform for synthesizing a diverse range of bioactive molecules. The electron-withdrawing nature of the fluorine atom and the reactivity of the bromine atom at strategic positions allow for selective functionalization through various cross-coupling reactions. This application note provides an overview of the utility of this compound in the synthesis of kinase inhibitors, along with detailed experimental protocols for key synthetic transformations and an exploration of the targeted signaling pathways.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Consequently, they are a major focus of drug discovery efforts. This compound serves as a valuable starting material for the synthesis of inhibitors targeting several important kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). The 2-fluoropyridine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bonding interactions with the hinge region of the kinase active site.
Synthesis of a Pyrazolo[1,5-a]pyridine Core for EGFR Inhibitors
Derivatives of pyrazolo[1,5-a]pyridine have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often mutated or overexpressed in various cancers.[1] The synthesis of this core structure can be initiated from this compound.
Experimental Workflow:
Caption: Synthetic route to a pyrazolo[1,5-a]pyridine core.
Targeting the EGFR Signaling Pathway
EGFR signaling is a complex cascade that regulates cell proliferation, survival, and differentiation.[2][3][4][5] Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Inhibitors derived from this compound can block the ATP-binding site of EGFR, thereby preventing its activation and inhibiting downstream signaling.
References
- 1. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions tailored for the coupling of 3-Bromo-2-fluoropyridine with various alkenes. The protocols and data presented are compiled from established methodologies for similar substrates and serve as a guide for reaction optimization and scale-up in research and development settings.
Introduction
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to yield a substituted alkene.[1] This transformation is particularly valuable in pharmaceutical and materials science for the construction of complex molecular architectures. The substrate, this compound, is an important building block, and its successful functionalization via the Heck reaction opens avenues to a diverse range of novel pyridine derivatives. The electronic properties of the pyridine ring, influenced by the presence of both bromine and fluorine atoms, can affect the reaction's efficiency and regioselectivity.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction involving bromo-heteroaromatic compounds and various alkenes. These parameters provide a solid starting point for the optimization of the reaction with this compound.
| Component | Typical Reagents/Parameters | Role | Notes |
| Aryl Halide | This compound | Electrophile | The C-Br bond is the site of oxidative addition to the Pd(0) catalyst. |
| Alkene | Styrene, Acrylates, Electron-rich/deficient olefins | Nucleophile | Reacts with the organopalladium intermediate. A slight excess (1.2-1.5 eq) is common. |
| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Catalyst | Typically used in low molar percentages (1-5 mol%). Pd(OAc)₂ is a common and robust choice. |
| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the Pd catalyst | Phosphine ligands are crucial for catalyst stability and reactivity. The ligand to palladium ratio is often 2:1 or 4:1. |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | Neutralizes HBr byproduct | An inorganic or organic base is essential to regenerate the active Pd(0) catalyst. Typically 1.5-2.0 equivalents are used. |
| Solvent | DMF, DMAc, Acetonitrile, Toluene | Reaction Medium | Polar aprotic solvents are generally effective. Anhydrous conditions are recommended. |
| Temperature | 80 - 140 °C | Reaction Rate | The optimal temperature depends on the reactivity of the substrates and the catalyst system. |
| Reaction Time | 4 - 24 hours | Reaction Completion | Monitored by TLC or GC/LC-MS. |
Experimental Protocols
This section provides a detailed, generalized protocol for performing a Heck reaction with this compound and a generic alkene (e.g., styrene).
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv) or Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard organic synthesis glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for workup and purification (e.g., ethyl acetate, hexanes, water, brine)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 mmol) and Triphenylphosphine (0.04 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
-
Reagent Addition:
-
Add anhydrous DMF (5 mL) to the flask via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for the pre-formation of the active catalyst complex.
-
Add the base, either Triethylamine (2.0 mmol) or Potassium Carbonate (1.5 mmol), to the flask.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Finally, add the alkene (1.2 mmol) via syringe.
-
-
Reaction Conditions:
-
Place the flask in a preheated oil bath set to the desired temperature (a starting point of 100 °C is recommended).
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction periodically by TLC or by taking small aliquots for GC/LC-MS analysis. The reaction is typically complete within 12-24 hours.[3]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).[3]
-
Combine the organic layers and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product is then purified by silica gel column chromatography.
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude mixture.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified product.
-
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Heck reaction.
Caption: Experimental workflow for the Heck reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Bromo-2-fluoropyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-bromo-2-fluoropyridine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common causes?
Low yields in the Suzuki coupling of this compound can stem from several factors. The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to the deactivation of the active catalytic species. This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[1][2]
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively consuming the starting material.[1] Heteroaryl boronic acids can be particularly susceptible to this decomposition pathway.[1]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An unsuitable combination can lead to poor catalytic turnover and low product formation.[1]
-
Poor Quality of Reagents: Impurities in the boronic acid can poison the palladium catalyst or participate in unwanted side reactions, lowering the overall yield.[3]
Q2: I am observing a significant amount of homocoupling of my aryl boronic acid. How can I minimize this side reaction?
Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification. To minimize this:
-
Ensure Thorough Degassing: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.[2][4] It is crucial to thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[1][5]
-
Catalyst System: The choice of the palladium source can influence the extent of homocoupling. Using a Pd(0) source like Pd(PPh₃)₄ or ensuring the efficient in situ generation of the Pd(0) species can help minimize this side reaction.[2]
Q3: My purification is challenging due to closely eluting impurities. What are the likely side products?
Besides unreacted starting materials and homocoupled products, other common impurities can arise from:
-
Protodeboronated Byproduct: The formation of the arene corresponding to your boronic acid is a common impurity resulting from protodeboronation.[1]
-
Dehalogenated Starting Material: Dehalogenation of this compound can occur as a side reaction.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While often in equilibrium with the boronic acid, their presence can complicate analysis and reactivity.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem: Low Conversion of this compound
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the pyridine nitrogen to the palladium center.[1] |
| Insufficiently Active Catalyst | For the less reactive C-Br bond, a highly active catalyst system may be required. Consider using a pre-catalyst like Pd(dppf)Cl₂ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable ligand.[1] |
| Low Reaction Temperature | Gradually increase the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate decomposition pathways, so monitoring the reaction progress is essential.[1] |
| Inappropriate Solvent | Ensure the use of a suitable aprotic solvent such as dioxane or toluene, often with a small amount of water to aid in base dissolution.[1][6] |
Problem: Significant Protodeboronation
| Potential Cause | Suggested Solution |
| Strong Base | Use a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or NaOtBu, which can accelerate protodeboronation.[1] |
| Excess Water | While some water can be beneficial, excessive amounts can promote protodeboronation. Ensure your solvents are appropriately dried if using anhydrous conditions, or use a controlled amount of water in aqueous mixtures.[1] |
| Unstable Boronic Acid | Consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or potassium trifluoroborate salts, which are less prone to this side reaction.[2][5] |
Data Presentation: Condition Screening for Improved Yield
The following table summarizes a set of hypothetical experimental results for the Suzuki coupling of this compound with phenylboronic acid, illustrating the impact of varying reaction components on the product yield.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 35 |
| 2 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 45 |
| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85 |
| 5 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 92 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of specific parameters is recommended for each substrate combination.
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube), add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) at least three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.[5]
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can often accelerate the reaction.
-
Reagent Combination: In a microwave synthesis vial equipped with a stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2 equiv.).[6]
-
Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/H₂O 4:1).[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).[6]
-
Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol.[6]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low yields in Suzuki coupling.
References
Technical Support Center: Synthesis of 3-Bromo-2-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 3-Bromo-2-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Halogen Exchange (Halex) Reaction: This method typically involves the nucleophilic substitution of a chlorine or bromine atom at the 2-position of a 3-bromo-2-halopyridine (e.g., 2,3-dibromopyridine or 3-bromo-2-chloropyridine) with a fluoride source.
-
Diazotization-Fluorination (Balz-Schiemann or Sandmeyer-type Reaction): This route starts with 3-bromo-2-aminopyridine, which is converted to a diazonium salt and subsequently fluorinated.
Q2: What are the most common side reactions observed during the synthesis of this compound?
A2: The common side reactions are dependent on the synthetic route employed:
-
For Halogen Exchange:
-
Incomplete Fluorination: Residual starting material (e.g., 2,3-dibromopyridine or 3-bromo-2-chloropyridine) is a common impurity if the reaction does not go to completion.
-
Hydrolysis: The presence of water can lead to the formation of 3-bromo-2-hydroxypyridine.
-
Dimerization: Under certain conditions, pyridine derivatives can undergo dimerization.
-
-
For Diazotization-Fluorination:
-
Formation of Hydroxypyridine: A significant side product can be 3-bromo-2-hydroxypyridine, formed from the reaction of the diazonium salt with water.[1]
-
Incomplete Diazotization or Fluorination: This can lead to the presence of starting material or other intermediates in the final product.
-
Formation of Tar/Polymeric Byproducts: Diazonium salts can be unstable and may decompose to form complex mixtures of byproducts.
-
Q3: How can I effectively purify this compound from the reaction mixture?
A3: Purification is typically achieved through column chromatography on silica gel. However, co-elution of impurities with similar polarity to the product can be a challenge. Careful selection of the eluent system is crucial. A mixture of hexanes and ethyl acetate is a common starting point. In some cases, distillation under reduced pressure can also be an effective purification method.
Troubleshooting Guides
Halogen Exchange (Halex) Route
Issue: Low yield of this compound and presence of starting material.
This issue often arises from incomplete reaction. The following table provides troubleshooting strategies:
| Parameter | Potential Cause of Low Conversion | Recommended Action |
| Fluoride Source | Low reactivity of the fluoride salt (e.g., KF vs. CsF). | Use a more reactive fluoride source like Cesium Fluoride (CsF). Spray-dried potassium fluoride with a phase-transfer catalyst can also be effective. |
| Temperature | Reaction temperature is too low to overcome the activation energy. | Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC or GC-MS. Temperatures in the range of 110-220 °C are often employed. |
| Reaction Time | Insufficient reaction time for the conversion to complete. | Increase the reaction time and monitor the progress of the reaction at regular intervals. |
| Solvent | Inappropriate solvent that does not effectively solvate the fluoride salt or reactants. | Use a high-boiling, polar aprotic solvent such as DMSO, DMF, or Sulfolane to improve the solubility and reactivity of the fluoride salt. |
| Water Content | Presence of water can deactivate the fluoride source and lead to hydrolysis byproducts. | Ensure all reagents and solvents are anhydrous. Dry the fluoride salt before use and use freshly distilled, dry solvents. |
Issue: Formation of 3-Bromo-2-hydroxypyridine byproduct.
This side reaction is caused by the presence of water in the reaction mixture.
| Parameter | Potential Cause | Recommended Action |
| Reagents/Solvent | Use of non-anhydrous reagents or solvents. | Thoroughly dry all solvents and reagents before use. Potassium fluoride is hygroscopic and should be dried under vacuum at high temperature. |
| Reaction Setup | Atmospheric moisture entering the reaction vessel. | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Diazotization-Fluorination Route (Balz-Schiemann Type)
Issue: Significant formation of 3-Bromo-2-hydroxypyridine.
The formation of the hydroxypyridine is a common side reaction due to the reaction of the intermediate pyridyl cation with water.[1]
| Parameter | Potential Cause | Recommended Action |
| Water Content | Presence of water in the reaction medium. | Use anhydrous or close to anhydrous conditions. Anhydrous HF-pyridine or tetrafluoroboric acid are common reagents. If using aqueous HBF4, ensure low temperatures during diazotization to minimize premature decomposition. |
| Diazotization Conditions | Suboptimal temperature control during diazotization. | Maintain a low temperature (typically -10 to 0 °C) during the addition of the diazotizing agent (e.g., sodium nitrite) to ensure the stability of the diazonium salt. |
Issue: Low yield and formation of tar-like byproducts.
This is often due to the instability of the diazonium salt intermediate.
| Parameter | Potential Cause | Recommended Action |
| Temperature | Uncontrolled temperature during diazotization or decomposition. | Maintain strict temperature control throughout the process. Add the diazotizing agent slowly to manage the exotherm. |
| Purity of Amine | Impurities in the starting 3-bromo-2-aminopyridine. | Ensure the starting amine is pure. Recrystallize if necessary. |
| Decomposition Conditions | Inefficient thermal decomposition of the diazonium tetrafluoroborate. | Optimize the decomposition temperature. In some cases, photolytic decomposition can be an alternative. The use of an organic solvent as a slurry for the diazonium salt can sometimes lead to a cleaner reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halogen Exchange
This protocol is a general guideline for the synthesis from 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine
-
Cesium Fluoride (CsF), dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add dried Cesium Fluoride (2.0 equivalents).
-
Add anhydrous DMSO to the flask.
-
Add 3-Bromo-2-chloropyridine (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 110-120 °C and stir vigorously.
-
Monitor the reaction progress by GC-MS or TLC. The reaction may take several hours to reach completion.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.
Protocol 2: Synthesis of this compound via Diazotization-Fluorination
This protocol is a general guideline based on the Balz-Schiemann reaction.
Materials:
-
3-Bromo-2-aminopyridine
-
Tetrafluoroboric acid (HBF4, ~48% in water)
-
Sodium Nitrite (NaNO2)
-
Diethyl ether
-
Toluene or other high-boiling inert solvent
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flask, dissolve 3-Bromo-2-aminopyridine (1.0 equivalent) in tetrafluoroboric acid at room temperature.
-
Cool the solution to -10 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 0 °C.
-
Stir the resulting suspension at low temperature for 30-60 minutes.
-
Collect the precipitated diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
In a separate flask, heat an inert, high-boiling solvent (e.g., toluene) to a temperature sufficient for decomposition (typically 80-100 °C).
-
Add the dried diazonium salt portion-wise to the hot solvent. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then water.
-
Extract the aqueous layers with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Troubleshooting workflow for the Halogen Exchange route.
Caption: Troubleshooting workflow for the Diazotization-Fluorination route.
References
Technical Support Center: Purification of 3-Bromo-2-fluoropyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 3-bromo-2-fluoropyridine from typical reaction mixtures. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound?
A1: this compound is generally described as a light yellow liquid or a white solid.[1][2] Key physical properties are summarized in the table below.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, it is recommended to store this compound in a cool, dry place in a tightly sealed container. Some suppliers recommend storage at 0 - 8 °C.[2]
Q3: What are the common methods for purifying this compound?
A3: The most common purification methods for this compound and similar compounds are column chromatography and recrystallization.[1][3] Distillation under reduced pressure can also be employed for liquid products.[4]
Q4: What are the potential impurities in a crude mixture of this compound?
A4: Potential impurities can include unreacted starting materials (e.g., 3-bromo-2-chloropyridine), other halogenated pyridine isomers, and byproducts from side reactions.[1][5] The specific impurities will depend on the synthetic route used.
Q5: Which analytical techniques are suitable for assessing the purity of this compound?
A5: Gas Chromatography (GC) is a common method for determining the purity of this compound, with commercial standards often specifying a purity of ≥ 98%.[2] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also powerful techniques for purity assessment and structural confirmation of similar compounds.[6][7]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 36178-05-9 | [2] |
| Molecular Formula | C₅H₃BrFN | [2] |
| Molecular Weight | 175.99 g/mol | [2] |
| Appearance | Light yellow liquid or White solid | [1][2] |
| Boiling Point | 179.6 ± 20.0 °C at 760 mmHg | |
| Flash Point | 62.4 ± 21.8 °C | |
| Purity (Typical) | ≥ 98% (by GC) | [2] |
Troubleshooting Guide
Issue 1: Incomplete separation of this compound from an impurity during column chromatography.
-
Q: My product is co-eluting with an unknown impurity on a silica gel column. How can I improve the separation?
-
A:
-
Optimize the Eluent System: The polarity of the eluent system is critical. If your product and the impurity are co-eluting, their polarities are very similar.
-
Try a shallower solvent gradient or an isocratic elution with a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane).[1]
-
Experiment with different solvent systems. For example, a mixture of dichloromethane and hexane can offer different selectivity compared to ethyl acetate/hexane.[8]
-
-
Change the Stationary Phase: Standard silica gel is slightly acidic. If your impurity has basic properties, it might be interacting differently with the stationary phase. Consider using neutralized silica gel or a different stationary phase like alumina.[9]
-
Check for Overloading: Overloading the column can lead to band broadening and poor separation. Try loading a smaller amount of the crude material onto the column.
-
-
Issue 2: The purified this compound appears colored, not as a white solid or light yellow liquid.
-
Q: After purification, my product has a persistent yellow or brownish color. What could be the cause and how can I fix it?
-
A:
-
Residual Catalyst or High Molecular Weight Impurities: If a metal catalyst was used in the synthesis, trace amounts might be present in the final product.
-
Passing the product through a short plug of silica gel or activated carbon can sometimes remove these colored impurities.
-
-
Degradation: The compound might be degrading due to prolonged exposure to heat or light.
-
-
Issue 3: "Oiling out" during recrystallization.
-
Q: I am trying to recrystallize my crude this compound, but it is separating as an oil instead of forming crystals. What should I do?
-
A: "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Reheat and Add More Solvent: Heat the solution to dissolve the oil, then add a small amount of the hot solvent until the solution is clear. Allow it to cool down more slowly.[9][10]
-
Change the Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Use a Solvent/Anti-Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, while hot, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to make it clear again, and then allow it to cool slowly. A common pair for pyridine derivatives is ethyl acetate and hexanes.[9]
-
-
Issue 4: Low recovery yield after purification.
-
Q: My yield of pure this compound is very low after column chromatography or recrystallization. How can I improve it?
-
A:
-
Recrystallization:
-
Excess Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your crude product.[10]
-
Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. After reaching room temperature, placing the flask in an ice bath can help.[10]
-
Second Crop: You can often recover more product by concentrating the mother liquor and cooling it again to obtain a second crop of crystals.[10]
-
-
Column Chromatography:
-
Incorrect Eluent Polarity: If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may remain on the column or elute very slowly, leading to broad bands and loss of material.
-
Adsorption on Silica: Highly polar or basic compounds can sometimes irreversibly stick to the silica gel. Pre-treating the silica gel with a small amount of a base like triethylamine in the eluent can mitigate this.
-
-
-
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of this compound using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is free of cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble materials, use the "dry loading" method: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable if the crude this compound is a solid and a suitable solvent is identified.
-
Solvent Selection:
-
Choose a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, or mixtures) to find the ideal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the selected solvent and heat the mixture to boiling while stirring.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely.[11]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.[11]
-
Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[10]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of the solvent.
-
Mandatory Visualizations
References
- 1. This compound | 36178-05-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 4. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 36178-05-9 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Overcoming low reactivity in 3-Bromo-2-fluoropyridine substitutions
Welcome to the Technical Support Center for 3-Bromo-2-fluoropyridine Substitutions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the functionalization of this versatile but sometimes unreactive heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for substitution reactions?
The reactivity of this compound is influenced by the electronic properties of the pyridine ring and its substituents. The pyridine nitrogen acts as an electron-withdrawing group, making the ring electron-deficient and generally susceptible to nucleophilic attack.[1] However, the fluorine and bromine atoms also exert strong inductive electron-withdrawal, which can deactivate the ring towards certain reactions, particularly electrophilic substitutions. In cross-coupling reactions, potential coordination of the palladium catalyst to the pyridine nitrogen can sometimes retard the catalytic cycle.[2]
Q2: Which position is more reactive in a substitution reaction: the C-F at position 2 or the C-Br at position 3?
The reactivity depends heavily on the reaction type:
-
For Nucleophilic Aromatic Substitution (SNAr): The C-F bond at the 2-position is significantly more reactive. The high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, making the carbon at position 2 highly electrophilic.[3][4] Reactions of 2-fluoropyridines can be over 300 times faster than their 2-chloropyridine analogs.[3][5]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C-Br bond at the 3-position is the reactive site. These reactions proceed via oxidative addition of the palladium catalyst to the carbon-halogen bond. The C-Br bond is weaker and more readily undergoes oxidative addition than the very strong C-F bond. The general reactivity order for halides in these couplings is I > Br > Cl >> F.[6][7]
Q3: What are the most common and effective substitution reactions for functionalizing this compound?
The most successful strategies involve palladium-catalyzed cross-coupling reactions at the 3-position (C-Br) and nucleophilic aromatic substitution at the 2-position (C-F).
-
Suzuki-Miyaura Coupling: To form C-C bonds by reacting the C-Br with boronic acids or esters.[8]
-
Buchwald-Hartwig Amination: To form C-N bonds by reacting the C-Br with primary or secondary amines.[9][10]
-
Sonogashira Coupling: To form C-C triple bonds by reacting the C-Br with terminal alkynes.[11]
-
Nucleophilic Aromatic Substitution (SNAr): To displace the 2-fluoro group with various nucleophiles like amines, alcohols, and thiols.[12][13]
Troubleshooting Guides
Problem Area 1: Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)
Issue: Low to no product yield in a Suzuki-Miyaura coupling reaction.
Possible Causes & Solutions:
-
Inactive Catalyst: The Pd(0) catalyst may not be forming efficiently or may be deactivated.
-
Solution: Switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or use a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands. Consider using modern, bulky, electron-rich phosphine ligands which promote efficient oxidative addition and reductive elimination.
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step.
-
Boronic Acid Decomposition: Boronic acids can degrade under reaction conditions (protodeboronation).
-
Solution: Use potassium trifluoroborate salts, which are more stable. Alternatively, use boronic esters (e.g., pinacol esters). Ensure the reaction is run under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.
-
Issue: Buchwald-Hartwig amination fails or gives poor conversion.
Possible Causes & Solutions:
-
Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. First-generation ligands may not be effective.
-
Solution: Employ sterically hindered, electron-rich biarylmonophosphine ligands. Ligands like RuPhos and BrettPhos, particularly when used with their corresponding pre-catalysts, have shown outstanding performance in coupling amines with challenging halo-aminopyridines.[2]
-
-
Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Solution: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common choice.[15] For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be tested, although this may require higher temperatures. Lithium bis(trimethylsilyl)amide (LiHMDS) is highly effective, especially for unprotected aminopyridines.[2]
-
-
Catalyst Inhibition: The substrate's 2-amino group (if present) or the pyridine nitrogen can chelate the palladium center, inhibiting the catalytic cycle.[2]
-
Solution: Using bulky ligands like RuPhos or BrettPhos can mitigate this issue. These ligands create a coordinatively saturated palladium center that is less susceptible to inhibition.[2]
-
Problem Area 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: The SNAr reaction at the 2-position (C-F) is slow or incomplete.
Possible Causes & Solutions:
-
Insufficiently Activated Ring: While the fluorine at C-2 activates the position for nucleophilic attack, the reaction can still be slow if the nucleophile is weak.
-
Poor Nucleophile/Solvent Combination: The nucleophilicity of the attacking species can be highly solvent-dependent.
-
Solution: Use a polar aprotic solvent like DMSO, DMF, or NMP. These solvents solvate the cation of a salt but leave the nucleophilic anion relatively "bare" and more reactive.
-
-
Base Incompatibility: If using a nucleophile that requires deprotonation (e.g., an alcohol or thiol), the choice of base is important.
-
Solution: Use a non-nucleophilic base that is strong enough to deprotonate the nucleophile. For alcohols, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For less acidic nucleophiles, a stronger base may be required.
-
Data Summary
Table 1: Comparison of Catalytic Systems for Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine with Morpholine.
| Catalyst / Ligand | Pre-catalyst | Base | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ / XPhos | No | LiHMDS | 65 | 40 |
| - | RuPhos Pre-catalyst | LiHMDS | 65 | 92 |
| - | BrettPhos Pre-catalyst | LiHMDS | 65 | 65 |
| Pd₂(dba)₃ / RuPhos | No | LiHMDS | 65 | 86 |
Data adapted from a study on related 3-halo-2-aminopyridines, demonstrating the effectiveness of modern ligand pre-catalysts.[2]
Table 2: General Conditions for Suzuki-Miyaura Coupling.
| Aryl Halide | Boron Source | Catalyst | Base | Solvent | Temp (°C) |
| Aryl Bromide | Arylboronic Acid | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/Water | 100-150 (Microwave) |
| Aryl Bromide | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 95% EtOH | Reflux |
| Aryl Triflate | Arylboronic Acid Ester | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 80-110 |
This table summarizes typical starting conditions for Suzuki couplings based on established protocols.[7][14][18]
Key Experimental Protocols
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is a general starting point for the coupling of an aryl boronic acid with this compound.
Materials:
-
This compound (1.0 mmol)
-
Aryl boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial with stir bar
Procedure:
-
Combine this compound, the aryl boronic acid, Pd(PPh₃)₄, and K₂CO₃ in the 10 mL microwave vial.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.[14] Reaction progress should be monitored by TLC or LC-MS.
-
After completion, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination using a Pre-catalyst
This protocol is adapted for coupling a secondary amine with this compound using a modern pre-catalyst system.
Materials:
-
This compound (1.0 mmol)
-
Secondary Amine (e.g., morpholine) (1.2 mmol)
-
RuPhos Pre-catalyst (2nd Gen) (0.02 mmol, 2 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Add the RuPhos pre-catalyst and this compound to a Schlenk tube containing a stir bar inside a glovebox or under a stream of argon.
-
Add the LiHMDS base to the tube.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times.[9]
-
Add anhydrous THF via syringe, followed by the secondary amine.
-
Heat the reaction mixture to 65 °C with vigorous stirring.[2]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the mixture to room temperature and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. benchchem.com [benchchem.com]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. youtube.com [youtube.com]
- 17. This compound | 36178-05-9 [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for 3-Bromo-2-fluoropyridine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting catalysts for efficient coupling reactions with 3-bromo-2-fluoropyridine. The content is structured to address common challenges and provide clear, actionable advice through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
A1: The most frequently employed methods for forming new carbon-carbon and carbon-nitrogen bonds with this compound are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters. This is a versatile reaction for creating biaryl structures.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This is a key reaction in pharmaceutical chemistry for synthesizing arylamines.[1]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to the synthesis of arylalkynes.
Q2: Why can coupling reactions with 2-halopyridines be challenging?
A2: The nitrogen atom of the pyridine ring, particularly when a halogen is at the 2-position, can coordinate to the palladium catalyst. This coordination can inhibit or poison the catalyst, leading to low reaction yields or complete reaction failure. The choice of a suitable ligand is crucial to mitigate this effect.
Q3: How do I choose the best catalyst system for my specific coupling reaction?
A3: The optimal catalyst system (palladium precursor and ligand) depends on the type of coupling reaction and the nature of the coupling partner. For this compound, which is an electron-deficient heteroaryl halide, bulky and electron-rich phosphine ligands are generally recommended. These ligands can promote the desired catalytic cycle and sterically hinder the pyridine nitrogen from coordinating to the palladium center. Refer to the quantitative data tables below for specific recommendations for each reaction type.
Q4: What are common side reactions to watch out for?
A4: A common side reaction, particularly in Suzuki-Miyaura coupling, is hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom. This can be caused by impurities in reagents or certain reaction conditions. Another potential side reaction is the homocoupling of the starting materials.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | The pyridine nitrogen may be poisoning the palladium catalyst. Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. |
| Ineffective Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation | The boronic acid may be unstable under the reaction conditions. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters). Running the reaction under anhydrous conditions can also help. |
| Poor Reagent/Solvent Quality | Ensure all reagents are pure and solvents are anhydrous and degassed. Palladium catalysts are sensitive to oxygen.[2] |
| Suboptimal Temperature | If the reaction is sluggish, a moderate increase in temperature (e.g., to 80-110 °C) may improve the rate. However, excessively high temperatures can lead to catalyst decomposition. |
Issue 2: Inefficient Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Suboptimal Ligand Choice | For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands from the Buchwald or Hartwig series (e.g., XPhos, RuPhos).[1] |
| Incorrect Base Selection | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The base should be fresh and handled under an inert atmosphere.[1] |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as the active Pd(0) species is oxygen-sensitive. |
| Amine Volatility | If using a low-boiling-point amine, consider performing the reaction in a sealed tube to prevent its evaporation. |
Issue 3: Poor Performance in Sonogashira Coupling
| Possible Cause | Troubleshooting Step | | Inactive Copper Co-catalyst | The Sonogashira reaction typically requires a copper(I) co-catalyst (e.g., CuI). Ensure the CuI is fresh and of high purity. | | Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction. It can sometimes be suppressed by using an appropriate amine base/solvent system (e.g., Et₃N in THF or DMF) and ensuring a properly inert atmosphere. | | Inappropriate Palladium Catalyst | A variety of palladium sources can be used, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. If one is not effective, screen others. | | Reaction Temperature Too High | High temperatures can sometimes promote alkyne dimerization. An optimal temperature is often around 100°C.[3] |
Quantitative Data Presentation
The following tables summarize recommended catalyst systems and typical yields for coupling reactions with this compound and analogous substrates. Please note that yields are highly dependent on the specific coupling partner and reaction conditions, and optimization is often necessary.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound Analogues
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 80-90 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 85-95 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | THF | 80 | 18 | 85-95 |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 0.25 | >90[4] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridine Analogues [1]
| Catalyst/Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ / BINAP | Morpholine | NaOtBu | Toluene | 80 | 18 | 85-95 |
| Pd(OAc)₂ / RuPhos | Aniline | K₂CO₃ | t-BuOH | 110 | 24 | 75-85 |
| Pd₂(dba)₃ / XPhos | n-Butylamine | LiHMDS | THF | 70 | 12 | 80-90 |
Table 3: Catalyst Systems for Sonogashira Coupling of Bromopyridine Analogues
| Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 60 | 16 | 85-95[5] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 100 | 3 | 80-90 |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 3 | 72-96[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination[1]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.5 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous solvent (e.g., toluene).
-
Nucleophile Addition: Add the amine (1.1-1.5 equiv.) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling[3]
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5 mol%), and the copper(I) co-catalyst (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Reagent Addition: Add the anhydrous solvent (e.g., DMF), followed by the amine base (e.g., Et₃N) and the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the required time (typically 3-16 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A decision workflow for selecting the appropriate catalyst system based on the desired coupling reaction.
References
Preventing debromination of 3-Bromo-2-fluoropyridine during reactions
Welcome to the technical support center for 3-Bromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing debromination during chemical reactions with this versatile building block. Unwanted debromination is a common side reaction that leads to reduced yields and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Troubleshooting Guides: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction with this compound.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck)
-
Symptoms:
-
Formation of a significant amount of 2-fluoropyridine.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
-
-
Root Causes and Solutions: Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1][2][3]
Troubleshooting Strategy:
A systematic approach to optimizing your reaction conditions is crucial. The following table outlines potential causes and recommended solutions.
Potential Cause Recommended Solution Rationale Inappropriate Ligand Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands accelerate the desired reductive elimination step to form the product and can sterically hinder the approach of hydride sources to the palladium center.[1] Strong or Amine Base Use weaker, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] Strong bases (e.g., alkoxides) and amine bases can act as hydride donors, leading to the formation of Pd-H species.[1][4] Weaker inorganic bases are less likely to do so. Problematic Solvent Switch to non-polar aprotic solvents like toluene or dioxane. Avoid DMF and alcohols.[1] Solvents like DMF and alcohols can decompose or act as hydride sources, especially at elevated temperatures, promoting hydrodehalogenation.[1] High Reaction Temperature Lower the reaction temperature. Debromination may have a higher activation energy than the desired coupling reaction; therefore, lowering the temperature can suppress this side reaction more significantly.[1][3] Presence of Protic Impurities Use anhydrous, degassed solvents and high-purity reagents. Water and other protic impurities can serve as a hydride source for the formation of Pd-H species.[1][3]
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
-
Symptoms:
-
Formation of 2-fluoropyridine after quenching the reaction.
-
Low yield of the desired functionalized product.
-
-
Root Causes and Solutions: Organometallic intermediates formed from this compound can be unstable and may be quenched by trace amounts of protic impurities or the solvent, especially at higher temperatures.
Troubleshooting Strategy:
Potential Cause Recommended Solution Rationale Protic Impurities Ensure all glassware is flame-dried, and solvents are anhydrous. Organolithium and Grignard reagents are extremely sensitive to water and other protic sources, which will protonate the intermediate, leading to the debrominated product.[5][6] High Temperature Maintain a low reaction temperature (e.g., -78 °C for lithiation).[6] The lithiated or Grignard intermediate of this compound may be unstable at higher temperatures, leading to decomposition or side reactions. Slow Reagent Addition Add the organolithium or Grignard reagent slowly and ensure efficient stirring. Slow addition helps to control the local concentration of the reactive reagent and dissipate heat, minimizing side reactions.[7] Inert Atmosphere Maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. Oxygen can also quench organometallic intermediates.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to debromination?
A1: The carbon-bromine bond in this compound can be susceptible to cleavage under various reaction conditions. In palladium-catalyzed reactions, this often occurs via a hydrodehalogenation pathway involving a palladium-hydride intermediate.[1][2] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the reactivity of the C-Br bond.
Q2: I am observing significant debromination in my Suzuki-Miyaura coupling. What are the first troubleshooting steps I should take?
A2: For Suzuki-Miyaura couplings, a systematic approach is key. The first parameters to investigate are the base and the temperature.[7] Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃ and try lowering the reaction temperature.[1][7] If debromination persists, consider changing the ligand to a bulky, electron-rich one like XPhos or SPhos.[1]
Q3: How does the choice of palladium precursor affect debromination?
A3: While the ligand has a more direct impact, the palladium precursor can also play a role. Using a Pd(0) source like Pd₂(dba)₃ might be preferable to a Pd(II) source like Pd(OAc)₂ in some cases, as the latter requires an in-situ reduction step which could potentially generate hydride species. However, many successful couplings use Pd(II) precursors, so this is a secondary factor to consider after optimizing the ligand, base, and solvent.
Q4: Can I use Grignard reagents with this compound without causing debromination?
A4: Yes, but with caution. The formation of the Grignard reagent from this compound can be challenging. A competing reaction is an exchange between the Grignard reagent and the starting bromopyridine, which can lead to pyridine formation upon hydrolysis.[8] Using anhydrous conditions, low temperatures, and potentially a Grignard exchange reaction at low temperature can favor the formation of the desired organomagnesium species.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Debromination
This protocol is optimized for coupling substrates like this compound that are prone to hydrodehalogenation.[1]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Suppressed Debromination
This protocol provides a starting point for the amination of this compound, aiming to reduce the common side reaction of hydrodehalogenation.[2][9]
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add degassed toluene, followed by the amine and then this compound.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Competing pathways in palladium-catalyzed cross-coupling reactions.
Caption: Systematic workflow for troubleshooting debromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Managing polybromination byproducts in 3-Bromo-2-fluoropyridine synthesis
Welcome to the technical support center for the synthesis of 3-Bromo-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures, with a focus on managing and minimizing the formation of polybrominated byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Direct Bromination of 2-Fluoropyridine: This is a common approach involving the electrophilic substitution of 2-fluoropyridine with a suitable brominating agent. Careful control of reaction conditions is crucial to favor mono-bromination.
-
Halogen Exchange Reactions: Synthesis can be achieved by starting with a di-halogenated pyridine, such as 2,3-dichloropyridine, and selectively replacing one halogen with fluorine and the other with bromine through nucleophilic substitution reactions.[1]
-
Synthesis from Substituted Pyridines: Routes starting from aminopyridines or other functionalized pyridines that are subsequently converted to the desired product through diazotization and Sandmeyer-type reactions are also employed.
Q2: What causes the formation of polybrominated byproducts in the synthesis of this compound?
A2: Polybrominated byproducts, such as 3,5-dibromo-2-fluoropyridine, are primarily formed during the direct bromination of 2-fluoropyridine. The initial product, this compound, is still susceptible to further electrophilic substitution. Factors that contribute to over-bromination include:
-
High Reaction Temperature: Increased temperatures can provide the activation energy for a second bromination step.[2]
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long increases the probability of the mono-brominated product reacting further.[2]
-
Excess of Brominating Agent: Using a stoichiometric excess of the brominating agent will drive the reaction towards polybromination.
-
Choice of Brominating Agent and Catalyst: The reactivity of the brominating agent and the nature of any catalyst used can influence the selectivity of the reaction.
Q3: How can I monitor the progress of the reaction and the formation of byproducts?
A3: Reaction progress and byproduct formation can be effectively monitored using the following analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying the components of the reaction mixture, including the starting material, desired product, and various polybrominated byproducts. It can also be used for quantitative analysis to determine the relative ratios of these species.
-
Thin Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively assess the progress of the reaction by observing the appearance of product spots and the disappearance of the starting material spot. Different spots corresponding to mono- and poly-brominated products can often be visualized.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to characterize the final product and identify impurities. The chemical shifts and coupling constants will be distinct for this compound and its polybrominated isomers.
Q4: What are the recommended methods for purifying this compound from polybrominated byproducts?
A4: Purification can be achieved through several methods, depending on the scale of the reaction and the nature of the impurities:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can separate this compound from more and less polar impurities.[1]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization from an appropriate solvent can be a very effective purification technique.
-
Distillation: If there is a sufficient difference in the boiling points of the desired product and the byproducts, fractional distillation under reduced pressure can be used for purification.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, with a focus on minimizing polybromination.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product. | - Monitor the reaction by TLC or GC-MS to ensure completion. - Optimize the reaction temperature; too low may be too slow, too high can cause degradation. - Ensure inert atmosphere if reagents are sensitive to air or moisture. |
| High levels of polybrominated byproducts | - Reaction temperature is too high.[2] - Reaction time is too long.[2] - Excess brominating agent used. - Highly reactive brominating agent. | - Lower the reaction temperature. - Carefully monitor the reaction and quench it as soon as the starting material is consumed. - Use a stoichiometric amount or a slight excess of the brominating agent. - Consider a milder brominating agent (e.g., N-Bromosuccinimide instead of Br2). |
| Difficult purification | - Byproducts have similar polarity to the desired product. - Formation of tars or polymeric materials. | - Optimize the mobile phase for column chromatography to achieve better separation. - Consider derivatization of the product to alter its polarity before purification. - Ensure the reaction is not run at excessively high temperatures to minimize tar formation. |
| Inconsistent results between batches | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Use reagents from a reliable source and check their purity. - Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed. |
Experimental Protocols
Illustrative Protocol for Direct Bromination of 2-Fluoropyridine
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 2-fluoropyridine (1.0 eq) in a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., bromine or N-bromosuccinimide, 1.0-1.1 eq) in the same solvent via the dropping funnel, while maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting polybromination.
Caption: Reaction pathway for the bromination of 2-fluoropyridine.
References
Technical Support Center: Optimizing Solvent Systems for 3-Bromo-2-fluoropyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing solvent systems for reactions involving 3-bromo-2-fluoropyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block commonly used in a variety of palladium-catalyzed cross-coupling reactions. These include, but are not limited to:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with primary or secondary amines.[1]
-
Sonogashra Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Stille Coupling: For the formation of carbon-carbon bonds with organostannanes.[2]
-
Negishi Coupling: For the formation of carbon-carbon bonds with organozinc reagents.[3]
-
Lithiation-Borylation: To generate the corresponding boronic acid or to react with other electrophiles.
Q2: How does the choice of solvent impact reactions with this compound?
A2: The solvent plays a critical role in reactions involving this compound and can significantly influence reaction yield, rate, and selectivity. Key factors to consider include:
-
Solubility of Reactants: All starting materials, catalysts, and bases should be sufficiently soluble in the chosen solvent system. This compound, being a polar molecule, generally dissolves well in polar aprotic solvents.
-
Catalyst Stability and Activity: The solvent can affect the stability and catalytic activity of the palladium complex.
-
Reaction Mechanism: In Suzuki-Miyaura reactions, the polarity of the solvent can influence the transmetalation step. The use of polar aprotic solvents can be beneficial.
-
Side Reactions: The choice of solvent can promote or suppress side reactions such as hydrodehalogenation or catalyst decomposition.
Q3: What are the recommended starting solvents for palladium-catalyzed cross-coupling reactions with this compound?
A3: For many palladium-catalyzed reactions, a good starting point is to use polar aprotic solvents. Commonly employed and effective solvents include:
-
1,4-Dioxane
-
Toluene
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
Often, a mixture of an organic solvent with water is used, particularly in Suzuki-Miyaura couplings, as it can aid in the dissolution of the inorganic base.
Q4: Can protic solvents be used in these reactions?
A4: While aprotic solvents are generally preferred, protic solvents like alcohols (e.g., ethanol, methanol) in combination with water have been shown to be effective in some Suzuki-Miyaura reactions, sometimes leading to enhanced yields.[4] However, their use should be carefully evaluated as they can participate in side reactions.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Solution |
| Poor Solubility of Reactants | Ensure all components are soluble. Consider using a co-solvent system (e.g., dioxane/water, toluene/water) to improve the solubility of the base and boronic acid.[4] |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the catalyst. |
| Inefficient Transmetalation | The choice of base and solvent is critical. A milder base like K₃PO₄ or Cs₂CO₃ is often preferred to stronger bases. The addition of water to the solvent system can facilitate this step. |
| Protodeboronation of Boronic Acid | This is a common side reaction where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by excessive water or high temperatures. Use anhydrous solvents if this is a persistent issue, or consider using the pinacol ester of the boronic acid. |
Issue 2: Low or No Yield in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Solution |
| Inappropriate Solvent Choice | Toluene, dioxane, and THF are commonly used.[5] The choice can depend on the specific amine and catalyst system. A solvent screen may be necessary. |
| Base Incompatibility | Strong bases like NaOtBu or LiHMDS are often required. Ensure the base is sufficiently soluble in the chosen solvent. |
| Catalyst and Ligand Selection | The combination of the palladium precursor and the phosphine ligand is crucial. For challenging couplings, consider using more advanced catalyst systems (e.g., pre-catalysts with bulky, electron-rich ligands). |
| Incomplete Reaction | Monitor the reaction by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature may be beneficial. However, be cautious of potential decomposition at very high temperatures. |
Quantitative Data on Solvent Systems
The following tables provide representative data on the effect of solvent systems in common cross-coupling reactions. Note that yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions. The data for analogous systems can serve as a good starting point for optimization.
Table 1: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid (Analogous System)
| Solvent | Base | Temperature (°C) | Yield (%) |
| Dioxane/H₂O (4:1) | K₂CO₃ | 120 | >90 |
| Toluene/H₂O (4:1) | Na₃PO₄ | 100 | ~40 |
| Dioxane (anhydrous) | Na₃PO₄ | 100 | ~39 |
| DMF | K₃PO₄ | 90 | Variable |
| THF | LiHMDS | 65 | Variable |
Data is representative and compiled from analogous systems.[4][6]
Table 2: Solvent Effects on Buchwald-Hartwig Amination of Bromopyridines with Various Amines (Analogous System)
| Solvent | Amine | Base | Temperature (°C) | Yield (%) |
| Toluene | Morpholine | NaOtBu | 80-110 | High |
| THF | Cyclopentylamine | LiHMDS | 65 | ~78 |
| Dioxane | Aniline | K₂CO₃ | 100 | Moderate to High |
| DMF | Benzamide | DBU | 100 | Good |
Data is representative and compiled from analogous systems.[7][8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe to achieve a concentration of approximately 0.1-0.5 M.[4]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120°C for conventional heating, or 120-150°C for microwave irradiation for 15-30 minutes).[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization.[7]
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base (e.g., NaOtBu, 1.5-2.5 equiv.) under an inert atmosphere.
-
Add Substrates: Add this compound (1.0 equiv.) to the Schlenk tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. scholarship.claremont.edu [scholarship.claremont.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Temperature Control in 3-Bromo-2-fluoropyridine Fluorination Steps
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to temperature control during the fluorination of 3-bromo-2-chloropyridine to synthesize 3-bromo-2-fluoropyridine. Precise temperature management is critical for maximizing yield, minimizing impurity formation, and ensuring the safety of this nucleophilic aromatic substitution (SNAr) reaction, commonly known as a Halex reaction.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the fluorination of 3-bromo-2-chloropyridine?
A1: The fluorination of 3-bromo-2-chloropyridine to this compound is a nucleophilic aromatic substitution (SNAr) reaction that generally requires elevated temperatures to proceed at a reasonable rate.[1] While the optimal temperature can vary based on the specific reagents and conditions, a common starting point for similar halopyridine fluorinations is in the range of 100°C to 180°C.[2][3] For instance, the conversion of 2,3-dichloropyridine to 3-chloro-2-fluoropyridine using cesium fluoride (CsF) is effectively carried out at 110°C in dimethyl sulfoxide (DMSO).[4]
Q2: What are the most common side products related to improper temperature control?
A2: Improper temperature control can lead to the formation of several side products, reducing the yield and purity of the desired this compound.
-
At excessively high temperatures: Decomposition of the starting material, product, and solvent can occur. For pyridine-based compounds, this can lead to the formation of complex, tar-like substances.[5] In some cases, unwanted isomerization or the formation of poly-fluorinated species might be observed, though less common for this specific substrate.
-
If moisture is present, especially at elevated temperatures: Hydrolysis of the starting material or product can occur, leading to the formation of hydroxy-pyridines. The presence of water can also reduce the efficacy of the fluoride source, leading to incomplete reactions.[2]
Q3: How does the choice of solvent affect the reaction temperature?
A3: The choice of solvent is critical and directly influences the required reaction temperature. For SNAr fluorinations, polar aprotic solvents are preferred as they effectively solvate the cation of the fluoride salt (e.g., K⁺ from KF), thereby increasing the nucleophilicity of the fluoride anion.[2][6]
-
High-boiling polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Sulfolane are commonly used, allowing the reaction to be conducted at the necessary high temperatures.[2][6] DMSO, in particular, has been shown to give dramatically higher yields in Halex reactions compared to other solvents.[2]
-
The use of less polar solvents would necessitate even higher temperatures, potentially leading to increased byproduct formation.
Q4: What is a thermal runaway, and how can it be prevented in this fluorination reaction?
A4: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[7] Halex reactions are exothermic and can pose a risk of thermal runaway if not properly managed, especially on a larger scale.[8]
-
Prevention Strategies:
-
Slow and controlled heating: Gradually increase the temperature of the reaction mixture to the desired setpoint.
-
Efficient heat dissipation: Ensure adequate stirring and use a reaction vessel with a good surface area-to-volume ratio to allow for effective heat removal. For larger scale reactions, a cooling system should be in place.
-
Controlled addition of reagents: For large-scale reactions, adding one of the reactants portion-wise or via a syringe pump can help to manage the rate of heat generation.[5]
-
Monitoring: Continuously monitor the internal temperature of the reaction.
-
Troubleshooting Guides
Issue 1: Low or No Conversion of 3-Bromo-2-chloropyridine
| Potential Cause | Troubleshooting Step |
| Insufficient Temperature | The activation energy for the C-Cl bond cleavage is not being met. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by GC-MS or TLC. |
| Presence of Moisture | Water deactivates the fluoride source (e.g., KF, CsF). Ensure all reagents and solvents are anhydrous. Dry the fluoride salt before use and use freshly distilled, dry solvents.[2] |
| Poor Solubility of Fluoride Salt | The fluoride salt is not sufficiently soluble in the reaction medium. Consider adding a phase transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to increase the solubility and reactivity of the fluoride anion.[9] |
| Inactive Fluorinating Agent | The quality of the fluoride source may be poor. Use a fresh, high-purity source of KF or CsF. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step |
| Reaction Temperature is Too High | Excessive heat can lead to the decomposition of starting materials, product, and solvent. Reduce the reaction temperature and potentially increase the reaction time to compensate.[10] |
| Presence of Impurities in Starting Material | Impurities in the 3-bromo-2-chloropyridine can lead to side reactions. Purify the starting material before use. |
| Reaction with Solvent | Some fluorinating agents can react with certain solvents at high temperatures. For example, Selectfluor can react exothermically with DMF and DMSO.[11] Ensure the chosen solvent is stable under the reaction conditions. |
Experimental Protocols
Key Experiment: Fluorination of 3-Bromo-2-chloropyridine to this compound
This protocol is a general guideline and may require optimization.
Materials:
-
3-Bromo-2-chloropyridine
-
Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF) (spray-dried for best results)
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide (TBAB) or 18-Crown-6)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-bromo-2-chloropyridine (1 equivalent).
-
Addition of Reagents: Add anhydrous KF (2-3 equivalents) and the phase transfer catalyst (0.1 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask. The concentration of the starting material is typically in the range of 0.5-1 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., starting at 110°C and optimizing as needed) under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Recommended Range/Value | Rationale | Potential Issues if Deviated |
| Temperature | 110 - 150 °C | To overcome the activation energy for C-Cl bond cleavage. | Too Low: Incomplete conversion. Too High: Decomposition and byproduct formation. |
| Fluoride Source | Anhydrous KF or CsF | KF is cost-effective; CsF is more reactive. Must be anhydrous. | Hydrated: Low to no reaction. |
| Solvent | Anhydrous DMSO or DMF | High boiling point and ability to solvate the cation of the fluoride salt. | Protic or nonpolar solvents: Poor reactivity. |
| Phase Transfer Catalyst | TBAB, 18-Crown-6 (5-10 mol%) | Increases the solubility and nucleophilicity of the fluoride anion. | Absent: Slower reaction rate, may require higher temperatures. |
Visualizations
Caption: A typical experimental workflow for the fluorination of 3-bromo-2-chloropyridine.
Caption: A logical troubleshooting workflow for addressing low yield in the fluorination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Grignard Formation with 3-Bromo-2-fluoropyridine
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering difficulties with the formation of the Grignard reagent from 3-Bromo-2-fluoropyridine.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-fluoro-3-pyridylmagnesium bromide.
Question: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I fix this?
Answer:
Failure to initiate is a frequent challenge in Grignard synthesis. The primary culprits are often an inactive magnesium surface and the presence of moisture. The electron-withdrawing nature of the fluorine and the pyridine nitrogen can also affect the reactivity.
Common Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO) that prevents the reaction.[1][2]
-
Solution: Magnesium Activation. It is crucial to activate the magnesium to expose a fresh, reactive surface. Several methods can be employed:
-
Iodine Activation: Add a single crystal of iodine to the flask containing magnesium. Gently warm the flask under an inert atmosphere until the purple iodine vapor is observed and subsequently dissipates.[1][3]
-
1,2-Dibromoethane (DBE): Add a few drops of DBE to the magnesium suspension in your anhydrous solvent. The observation of ethylene bubbles indicates successful activation.[1][4]
-
Mechanical Activation: Vigorously stir the magnesium turnings in situ to physically break the MgO layer.[4]
-
-
-
Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water. Any moisture will quench the reagent as it forms, preventing the reaction from sustaining.[5][6]
-
Solution: Rigorous Anhydrous Conditions.
-
Glassware: All glassware must be meticulously dried before use. Flame-dry all components (flask, condenser, dropping funnel) under vacuum or a stream of inert gas (Nitrogen or Argon) and allow to cool under this atmosphere.[2][3] Alternatively, oven-dry the glassware at >120°C overnight.
-
Solvents: Use anhydrous grade solvents, such as dry tetrahydrofuran (THF) or diethyl ether (Et₂O). It is best practice to obtain solvent from a freshly opened bottle or a solvent purification system.[2][7]
-
Reagents: Ensure the this compound is anhydrous. If necessary, distill it or dry it over a suitable drying agent.
-
-
-
Low Reactivity of the Substrate: While the C-Br bond is the target, the electronic properties of the fluoropyridine ring can influence the reaction rate.
-
Solution: Initiation Aids.
-
"A Pinch of Product": If a previous successful Grignard reaction was performed, adding a small amount of the pre-formed Grignard solution can help initiate a new batch.
-
Gentle Warming: Gently warming the flask with a heat gun or in a warm water bath can provide the activation energy needed to start the reaction.[2] Be prepared to cool the reaction immediately once it starts, as the formation is exothermic.[7]
-
-
Question: The reaction starts but then stops, and the solution turns dark brown/black. What is happening?
Answer:
This scenario often points to a reaction that initiated successfully but was then quenched or underwent significant side reactions. A dark coloration can indicate decomposition or the formation of side products.[3]
Common Causes & Solutions:
-
Insufficiently Anhydrous Conditions: A small amount of Grignard may form, consuming trace water. Once this "scavenging" is complete, residual moisture in the solvent or on the glassware quenches any further reaction.[2]
-
Solution: Re-evaluate and improve your drying procedures for all components as detailed above.
-
-
Wurtz-Type Homocoupling: A common side reaction is the coupling of the newly formed Grignard reagent with the starting this compound to form a bipyridine dimer (2,2'-difluoro-3,3'-bipyridine).[5][8]
-
Solution: Control Reagent Concentration and Temperature.
-
Slow Addition: Add the solution of this compound dropwise from an addition funnel. This maintains a low concentration of the halide in the flask, minimizing the chance it will react with the Grignard product.[2][5]
-
Temperature Control: The coupling reaction is often favored at higher temperatures.[8] Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
-
-
Reaction with Atmospheric Oxygen or Carbon Dioxide: Exposure to air will rapidly destroy the Grignard reagent.[5][7]
-
Solution: Maintain an Inert Atmosphere. Ensure a positive pressure of an inert gas (Nitrogen or Argon) is maintained throughout the entire setup and duration of the experiment. Use septa and needles for reagent transfers where possible.[2]
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful formation of the Grignard reagent from this compound.
| Parameter | Recommended Value | Rationale & Notes |
| Magnesium (Mg) | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide.[9] |
| This compound | 1.0 equivalent | The limiting reagent. |
| Solvent | Anhydrous THF or Diethyl Ether | THF is often preferred for its higher boiling point and better stabilization of the Grignard reagent.[3][7] |
| Concentration | 0.5 - 1.0 M | A moderate concentration is a good starting point. Higher concentrations can increase the rate of side reactions. |
| Reaction Temperature | 25°C to 66°C (THF reflux) | Initiate at room temperature. The reaction is exothermic and should sustain a gentle reflux. External heating may be required after the initial exotherm subsides. |
| Addition Time | 30 - 60 minutes | Slow, dropwise addition is critical to minimize Wurtz coupling.[5] |
| Reaction Time | 1 - 3 hours | Monitor the reaction by the disappearance of magnesium turnings.[3] |
Experimental Protocol: Preparation of 2-fluoro-3-pyridylmagnesium bromide
This protocol outlines a standard procedure for the formation of the Grignard reagent.
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 crystal) or 1,2-Dibromoethane (3-4 drops)
-
Inert gas (Nitrogen or Argon) supply
Procedure:
-
Glassware Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel sealed with a septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under the inert atmosphere until the purple color of the iodine has faded. Allow the flask to cool.
-
Reagent Preparation: In a separate dry flask, dissolve the this compound in approximately two-thirds of the total anhydrous THF. Transfer this solution to the dropping funnel via cannula or syringe.
-
Initiation: Add a small volume (enough to cover the magnesium) of anhydrous THF to the reaction flask. Add approximately 10% of the this compound solution from the dropping funnel to the stirred magnesium suspension.
-
Monitoring Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the brown iodine color (if used), gentle bubbling from the magnesium surface, and a slight increase in temperature causing the solvent to reflux.[1] If the reaction does not start, gently warm the flask.
-
Grignard Formation: Once initiation is confirmed, add the remaining this compound solution dropwise at a rate that maintains a steady, gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture. Gentle heating may be required to maintain reflux until most of the magnesium has been consumed (typically 1-2 hours). The resulting grayish-brown solution is the Grignard reagent and should be used immediately.[1]
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing and solving common issues during the Grignard formation.
Frequently Asked Questions (FAQs)
Q1: Why is the C-F bond not reacting to form the Grignard reagent? A1: The Carbon-Fluorine (C-F) bond is significantly stronger and less reactive than the Carbon-Bromine (C-Br) bond.[10][11] Grignard formation almost exclusively occurs at the weaker C-Br bond, which is the desired outcome. Direct formation of Grignard reagents from aryl fluorides is very difficult and requires special conditions, such as the use of highly activated Rieke magnesium, which are not employed in this standard protocol.[7][11]
Q2: Can I use diethyl ether instead of THF as a solvent? A2: Yes, anhydrous diethyl ether is a standard solvent for Grignard reactions.[7] Its lower boiling point (34.6 °C) can make initiation easier to observe via gentle reflux. However, THF (boiling point 66 °C) is often preferred because it is a better solvating agent for the Grignard reagent, which can help stabilize it and prevent precipitation.[3]
Q3: My final reaction mixture is a cloudy, greyish suspension. Is this normal? A3: Yes, a cloudy or murky grey-to-brown appearance is typical for a Grignard reagent solution.[1] This is due to the Schlenk equilibrium, where the RMgX species exists in equilibrium with R₂Mg and MgX₂. The magnesium halide salts (MgBr₂) are often poorly soluble in the ethereal solvent, leading to the cloudy appearance.[4]
Q4: I am observing a significant amount of a high-boiling point side product. What is it and how can I avoid it? A4: A common side product is the result of Wurtz-type homocoupling, which in this case would be 2,2'-difluoro-3,3'-bipyridine.[8] This occurs when the formed Grignard reagent (2-fluoro-3-pyridylmagnesium bromide) reacts with the starting material (this compound). To minimize this, ensure you are adding the bromide solution very slowly to the magnesium suspension to keep its instantaneous concentration low, and avoid unnecessarily high reaction temperatures.[2][5]
Q5: Can I store my prepared Grignard reagent for later use? A5: It is strongly recommended to use the Grignard reagent immediately after its preparation.[8] These reagents are unstable and will degrade over time, even when stored under an inert atmosphere. They can react with the solvent (especially THF) upon prolonged standing and are highly susceptible to decomposition by trace amounts of air or moisture that may enter the flask.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity in SNAr Reactions: A Comparative Guide to 3-Bromo-2-fluoropyridine and 3-Bromo-2-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 3-bromo-2-fluoropyridine and 3-bromo-2-chloropyridine in nucleophilic aromatic substitution (SNAr) reactions. The information presented herein is supported by experimental data to facilitate informed decisions in synthetic route design and optimization.
Executive Summary
In nucleophilic aromatic substitution (SNAr) reactions, the reactivity of the leaving group is a critical factor. When comparing this compound and 3-bromo-2-chloropyridine, the key differentiator is the halogen at the 2-position. It is a well-established principle in organic chemistry that in SNAr, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent elimination of the leaving group.[1][2][3] The high electronegativity of fluorine withdraws electron density from the pyridine ring, making the carbon at the 2-position more electrophilic and stabilizing the negatively charged Meisenheimer intermediate.[1][2][4] This results in a significantly higher reaction rate for fluoro-substituted pyridines compared to their chloro-substituted counterparts.[4]
Experimental evidence confirms this trend. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[4] This enhanced reactivity of the C-F bond in SNAr reactions on a pyridine ring is further exemplified in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, where the 3-fluoro group is selectively substituted under SNAr conditions.
Comparative Reactivity Data
A direct comparison of the reactivity of this compound and 3-bromo-2-chloropyridine in an SNAr reaction with sodium methanethiolate (NaSMe) has been reported. This reaction is the initial step in a three-step synthesis of thieno[3,2-b]pyridines and thieno[2,3-b]pyridines, respectively. The experiment demonstrates the preferential substitution of the halogen at the 2-position, providing a valuable side-by-side comparison.
| Substrate | Nucleophile | Product | Observations | Reference |
| 2-Bromo-3-fluoropyridine | Sodium Methanethiolate (NaSMe) | 2-Bromo-3-(methylthio)pyridine | The SNAr reaction proceeds, indicating the substitution of the fluoride at the 3-position. While this is not a direct comparison at the 2-position, it highlights the lability of the C-F bond in SNAr on the pyridine ring. | [5] |
| 3-Bromo-2-chloropyridine | Sodium Methanethiolate (NaSMe) | 3-Bromo-2-(methylthio)pyridine | The SNAr reaction readily occurs, with the chloride at the 2-position being displaced by the methylthiolate nucleophile. | [5] |
While the above example from the literature with 2-bromo-3-fluoropyridine involves substitution at the 3-position, the general principles of SNAr reactivity strongly suggest that a fluorine at the 2-position will be significantly more reactive than a chlorine at the same position. The electron-withdrawing effect of the bromine at the 3-position further activates the 2-position towards nucleophilic attack in both substrates.
Experimental Protocols
The following are representative experimental protocols for SNAr reactions involving a fluoropyridine and a chloropyridine derivative.
Protocol 1: SNAr Reaction of a 2-Fluoropyridine Derivative with an Amine
This protocol is adapted from a general procedure for the reaction of 2-fluoropyridines with amine nucleophiles.[4]
Materials:
-
This compound
-
Morpholine
-
Potassium Phosphate (K₃PO₄)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), morpholine (1.2 equiv), and potassium phosphate (2.0 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the this compound.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 50-80 °C) can be applied.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: SNAr Reaction of 3-Bromo-2-chloropyridine with Sodium Methanethiolate
This protocol is based on the reported synthesis of 3-bromo-2-(methylthio)pyridine.[5]
Materials:
-
3-Bromo-2-chloropyridine
-
Sodium Methanethiolate (NaSMe)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-bromo-2-chloropyridine (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add sodium methanethiolate (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the time determined by reaction monitoring (e.g., by TLC or LC-MS), typically a few hours.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography.
Logical Relationships and Mechanisms
The underlying principle governing the reactivity difference is the mechanism of the SNAr reaction. The reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as the Meisenheimer complex.
Caption: General mechanism of the SNAr reaction on 3-bromo-2-halopyridines.
The electronegativity of the halogen at the 2-position plays a crucial role in the stability of the Meisenheimer complex.
Caption: Influence of fluorine's electronegativity on SNAr reaction rate.
Conclusion
References
A Comparative Analysis of Suzuki Coupling Reactions: 3-Bromo-2-fluoropyridine versus Other Halopyridines
For researchers, scientists, and drug development professionals, the strategic selection of coupling partners in Suzuki-Miyaura cross-coupling reactions is paramount for efficient and high-yielding synthesis of complex molecules. This guide provides a comparative overview of the Suzuki coupling performance of 3-Bromo-2-fluoropyridine against other halopyridines, supported by available experimental data and established reactivity principles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high functional group tolerance. In the synthesis of novel pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, the choice of the halopyridine substrate significantly impacts reaction efficiency and yield. This guide focuses on the reactivity of this compound and compares it with other halo- and dihalopyridines.
General Reactivity Trends in Suzuki Coupling
The reactivity of halopyridines in Suzuki coupling is primarily governed by the nature of the halogen atom and the electronic effects of other substituents on the pyridine ring. The generally accepted order of reactivity for the halogens is:
I > Br > Cl > F
This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most susceptible to oxidative addition by the palladium catalyst, which is the rate-determining step in the catalytic cycle. The C-F bond is generally the strongest and typically unreactive under standard Suzuki coupling conditions.
The presence of electron-withdrawing groups, such as the fluorine atom in 2-fluoropyridines, can enhance the reactivity of the pyridine ring towards oxidative addition, potentially increasing the yields of the coupling reaction compared to their non-fluorinated analogues.
Comparative Yields of Halopyridines in Suzuki Coupling
| Halopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene/Water | 100 | ~85 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/Water | 80 | High |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 100 | ~90 |
Table 1: Representative Suzuki coupling yields of bromopyridines. The data is compiled from various sources and reaction conditions are not identical.
| Halopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Chloropyridine | 4-(Benzoyloxy)butyltrifluoroborate | Pd(OAc)₂/RuPhos | K₂CO₃ | Toluene/Water | 80 | Excellent |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | Na₂CO₃ | Aqueous | RT | High |
Table 2: Representative Suzuki coupling yields of chloropyridines. The data is compiled from various sources and reaction conditions are not identical.
| Halopyridine | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 93[1] |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Propylene Carbonate | 130 | 95[1] |
Table 3: Representative Suzuki coupling yields of iodopyridines. The data is compiled from various sources and reaction conditions are not identical.
Based on the general reactivity trend, it is expected that 3-Iodo-2-fluoropyridine would provide the highest yields under the mildest conditions, followed by this compound, and then 3-Chloro-2-fluoropyridine, which would likely require more forcing conditions or more sophisticated catalyst systems to achieve comparable yields.
Experimental Protocols
Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific halopyridines and boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for achieving the best results with a particular substrate combination.
General Protocol for Suzuki-Miyaura Coupling of Halopyridines
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water, Toluene/Water, DMF)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the halopyridine, arylboronic acid, and base.
-
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent, followed by the palladium catalyst and ligand (if used).
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Figure 1. A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Logical Workflow for Halopyridine Selection in Suzuki Coupling
The choice of halopyridine for a Suzuki coupling reaction involves considering the desired reactivity, cost, and availability of the starting materials. The following workflow can guide the decision-making process.
Figure 2. A decision workflow for selecting the appropriate halopyridine.
References
The Strategic Utility of 3-Bromo-2-fluoropyridine in the Synthesis of Anti-Cancer Drug Precursors: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of targeted anti-cancer therapies. This guide provides a comparative analysis of the efficacy of 3-Bromo-2-fluoropyridine as a key starting material in the synthesis of precursors for prominent anti-cancer drugs, Palbociclib and Enzalutamide. We will objectively compare its performance with alternative synthetic routes, supported by experimental data and detailed protocols.
Executive Summary
This compound serves as a versatile and reactive building block for the construction of pyridinyl and pyridinone moieties central to the structure of several kinase and receptor inhibitors. Its unique substitution pattern allows for selective functionalization through various cross-coupling reactions. This guide will delve into specific case studies for the synthesis of precursors for Palbociclib, a CDK4/6 inhibitor, and Enzalutamide, an androgen receptor (AR) antagonist, to evaluate the advantages and disadvantages of routes employing this compound against alternative methodologies.
I. Palbociclib Precursor Synthesis: A Comparative Overview
Palbociclib (Ibrance®) is a highly effective treatment for HR-positive and HER2-negative breast cancer, functioning by inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6). A critical component of its structure is the 2-aminopyridine core. We compare a synthetic approach utilizing this compound for the construction of a key intermediate, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, with an alternative route starting from 2-aminopyridine.
Data Presentation: Synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
| Feature | Route A: From this compound | Route B: From 2-Aminopyridine |
| Starting Materials | This compound, tert-butyl piperazine-1-carboxylate | 2-Aminopyridine, tert-butyl piperazine-1-carboxylate |
| Key Reactions | Buchwald-Hartwig Amination | Photocatalytic C-H Amination |
| Reported Yield | ~90% (for the key amination step) | Not explicitly quantified for direct comparison |
| Reaction Conditions | Pd(OAc)₂, dppp, NaOt-Bu, Toluene, Reflux | Acridine salt photocatalyst, oxidant, light irradiation |
| Advantages | High-yielding, well-established methodology. | Potentially more atom-economical (direct C-H functionalization). |
| Disadvantages | Requires a pre-functionalized starting material. Use of palladium catalyst. | May require specialized photocatalytic equipment. Optimization of reaction conditions can be complex. |
Experimental Protocols
Route A: Buchwald-Hartwig Amination of this compound
-
To a round-bottomed flask purged with nitrogen, add Pd(OAc)₂ (0.05 equiv.), dppp (0.10 equiv.), and sodium tert-butoxide (2.2 equiv.).
-
Add toluene and stir for 5 minutes.
-
Add tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate (1 equiv.) and the amine (1.2 equiv.).
-
Heat the mixture to reflux for 1 hour.
-
After cooling, the mixture is worked up with diethyl ether, brine, and water.
-
The organic layer is dried over MgSO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography to yield the desired product.
Route B: Photocatalytic Synthesis from 2-Aminopyridine
-
In a suitable reaction vessel, dissolve 2-aminopyridine, tert-butyl piperazine-1-carboxylate, and an acridine salt photocatalyst in a solvent.
-
Add an appropriate oxidant to the mixture.
-
Irradiate the reaction mixture with a light source for a specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is quenched and the product is extracted and purified.
Visualizations
Synthetic workflows for Palbociclib precursor.
CDK4/6 Signaling Pathway and Palbociclib's Mechanism of Action.
II. Enzalutamide Precursor Synthesis: A Comparative Overview
Enzalutamide (Xtandi®) is a potent androgen receptor (AR) signaling inhibitor used in the treatment of castration-resistant prostate cancer. The core of its structure is often assembled from precursors derived from halogenated benzoic acids. Here, we compare the established route starting from 4-bromo-2-fluorobenzoic acid with a potential alternative that could involve a pyridine-based starting material, highlighting the differences in synthetic strategy.
Data Presentation: Synthesis of Enzalutamide Precursors
| Feature | Route C: From 4-Bromo-2-fluorobenzoic Acid | Route D: Alternative (Hypothetical Pyridine-based) |
| Starting Materials | 4-Bromo-2-fluorobenzoic acid, 2-aminoisobutyric acid | Pyridine derivative, other reagents |
| Key Reactions | Amidation, Ullmann Condensation, Esterification, Cyclization | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) |
| Reported Yield | ~35% (overall yield for Enzalutamide)[1] | Data not available for a direct comparison |
| Reaction Conditions | Multi-step process often involving copper catalysis (Ullmann). | Would likely involve palladium catalysis. |
| Advantages | Well-documented and scalable process.[1] | Potentially offers alternative disconnection strategies and milder reaction conditions. |
| Disadvantages | Ullmann coupling can require harsh conditions.[2] | Less established for this specific target; may require significant process development. |
Experimental Protocols
Route C: Synthesis from 4-Bromo-2-fluorobenzoic Acid (Simplified)
-
Amidation: 4-Bromo-2-fluorobenzoic acid is converted to its corresponding N-methylbenzamide.
-
Ullmann Condensation: The resulting amide is coupled with 2-aminoisobutyric acid using a copper catalyst.
-
Esterification: The carboxylic acid is esterified, typically to a methyl ester.
-
Cyclization: The intermediate is reacted with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the thiohydantoin ring.
-
Final Amidation: The ester is converted to the final N-methyl amide to yield Enzalutamide. A reported overall yield for a similar five-step synthesis is 35%.[1]
Visualizations
Synthetic workflow for Enzalutamide precursor.
References
A Comparative Analysis of Reaction Kinetics: 3-Bromo-2-fluoropyridine vs. 2,3-dibromopyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
The regioselective functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, 3-bromo-2-fluoropyridine and 2,3-dibromopyridine serve as versatile building blocks for the synthesis of complex molecular architectures. The distinct electronic properties of fluorine and bromine substituents significantly influence the reactivity of the pyridine ring, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides a detailed comparison of the reaction kinetics of these two compounds, supported by established mechanistic principles and available experimental data for related systems.
Executive Summary
In nucleophilic aromatic substitution reactions, This compound is expected to exhibit significantly higher reactivity at the 2-position compared to the reactivity of 2,3-dibromopyridine at either the 2- or 3-position . This enhanced reactivity is primarily attributed to the strong electron-withdrawing inductive effect of the fluorine atom, which activates the pyridine ring for nucleophilic attack. The rate-determining step in these reactions is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex. The high electronegativity of fluorine stabilizes this intermediate, thereby lowering the activation energy and accelerating the reaction.
Theoretical Framework: The SNAr Mechanism on Pyridines
Nucleophilic aromatic substitution on pyridine derivatives generally proceeds via a two-step addition-elimination mechanism. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles, particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.
The general mechanism is as follows:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), leading to the formation of a negatively charged, resonance-stabilized intermediate (the Meisenheimer complex).
-
Leaving Group Departure: The leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the substitution product.
The first step, the formation of the Meisenheimer complex, disrupts the aromaticity of the ring and is generally the rate-determining step of the reaction.
Comparative Kinetic Analysis
Electronegativity and Inductive Effects
The key to understanding the relative reactivities of this compound and 2,3-dibromopyridine lies in the electronic effects of the halogen substituents. Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect (-I) significantly polarizes the C-F bond and depletes electron density from the attached carbon atom. This makes the carbon at the 2-position of this compound highly electrophilic and susceptible to nucleophilic attack.
Bromine is also electronegative and exerts a -I effect, but to a lesser extent than fluorine. Consequently, the carbon atoms attached to bromine in 2,3-dibromopyridine are less electrophilic than the fluorine-bearing carbon in this compound.
Leaving Group Ability
In many nucleophilic substitution reactions (like SN2), the bond strength to the leaving group is a critical factor, with weaker bonds leading to faster reactions (I > Br > Cl > F). However, in SNAr reactions where the initial nucleophilic attack is the rate-determining step, the leaving group's ability to be displaced is less important than the substituent's ability to activate the ring towards attack. Paradoxically, the very strong C-F bond makes fluorine a better activating group for SNAr, leading to faster overall reaction rates compared to other halogens.
Positional Effects on the Pyridine Ring
In both molecules, the halogens are positioned to activate the ring for nucleophilic attack.
-
This compound: The fluorine at the 2-position is ortho to the ring nitrogen, a highly activated position. The bromine at the 3-position also contributes to the overall electron deficiency of the ring. Nucleophilic attack is overwhelmingly favored at the 2-position.
-
2,3-dibromopyridine: The bromine at the 2-position is also in an activated ortho position. The bromine at the 3-position is less activated for direct displacement but influences the reactivity of the 2-position.
Supporting Experimental Data
While direct kinetic comparisons of the title compounds are scarce, data from related systems strongly support the predicted reactivity trends.
| Substrate | Nucleophile | Solvent | Relative Rate | Citation |
| 2-Fluoropyridine | Sodium Ethoxide | Ethanol | 320 | [1] |
| 2-Chloropyridine | Sodium Ethoxide | Ethanol | 1 | [1] |
This substantial rate difference highlights the superior activating effect of fluorine compared to chlorine in SNAr reactions on the pyridine ring. Given that bromine's activating effect is similar to or slightly less than that of chlorine, a similar or even greater rate enhancement would be expected for a 2-fluoro vs. a 2-bromo leaving group.
A study on the reaction of 2-halo-N-methylpyridinium ions with piperidine in methanol revealed a different trend, with third-order rate constants showing a reactivity order of 2-F ~ 2-Cl ~ 2-Br.[2][3][4] This was attributed to a change in the rate-determining step to the deprotonation of the intermediate.[2][3][4] This underscores that while the general principles of SNAr are a powerful guide, the specific reaction mechanism and kinetics can be sensitive to the substrate and reaction conditions.
| Substrate | Nucleophile | Solvent | k3 (M-2s-1) at 25°C | Citation |
| 2-Fluoro-N-methylpyridinium iodide | Piperidine | Methanol | 0.013 | [2] |
| 2-Chloro-N-methylpyridinium iodide | Piperidine | Methanol | 0.012 | [2] |
| 2-Bromo-N-methylpyridinium bromide | Piperidine | Methanol | 0.011 | [2] |
Experimental Protocols
For researchers interested in performing their own kinetic analyses, the following are generalized protocols for monitoring SNAr reactions using common analytical techniques.
Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when the product of the reaction has a distinct UV-Vis absorbance profile from the reactants.
Materials:
-
This compound or 2,3-dibromopyridine
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the pyridine substrate and the nucleophile in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solvent and the nucleophile solution.
-
Initiate the reaction by adding a small volume of the pyridine substrate stock solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a wavelength where the product absorbs maximally and the reactants have minimal absorbance.
-
Record the absorbance as a function of time until the reaction is complete.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation. The second-order rate constant can be obtained by plotting kobs against the concentration of the nucleophile (used in excess).
Protocol 2: Kinetic Analysis by 1H or 19F NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions in situ, allowing for the simultaneous observation of reactant consumption and product formation. 19F NMR is particularly useful for reactions involving fluorinated compounds.
Materials:
-
This compound or 2,3-dibromopyridine
-
Nucleophile
-
Deuterated solvent (e.g., CD3CN, DMSO-d6)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a solution of the pyridine substrate in the deuterated solvent in an NMR tube.
-
Acquire an initial spectrum of the starting material.
-
Add a known concentration of the nucleophile to the NMR tube and quickly mix.
-
Immediately begin acquiring a series of 1H or 19F NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to a specific proton or the fluorine atom of the reactant and product.
-
Plot the concentration of the reactant or product (proportional to the integral) as a function of time.
-
Fit the data to the appropriate rate law to determine the rate constant.
Conclusion
Based on fundamental principles of nucleophilic aromatic substitution, This compound is predicted to be a more reactive substrate than 2,3-dibromopyridine . The strong inductive effect of the fluorine atom at the activated 2-position is the primary driver for this enhanced reactivity. While the specific kinetics will be dependent on the nucleophile, solvent, and temperature, this general trend provides a valuable guideline for researchers in selecting appropriate substrates and designing synthetic strategies. The provided experimental protocols offer a starting point for quantifying these reactivity differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Strategic Advantage of 3-Bromo-2-fluoropyridine in Catalysis: A Comparative Guide
In the realm of catalytic cross-coupling reactions, the choice of halopyridine substrate is a critical decision that can significantly influence reaction outcomes, including yield, selectivity, and the potential for subsequent functionalization. While 3-iodopyridine is often favored for its high reactivity, 3-bromo-2-fluoropyridine presents a compelling alternative, offering unique advantages in specific catalytic contexts. This guide provides a detailed comparison of these two valuable building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Executive Summary: Reactivity vs. Selectivity
The fundamental difference in the catalytic behavior of this compound and 3-iodopyridine stems from a trade-off between reactivity and the potential for controlled selectivity. The carbon-iodine bond is weaker than the carbon-bromine bond, generally making 3-iodopyridine more reactive in palladium-catalyzed cross-coupling reactions where the oxidative addition of the carbon-halogen bond is the rate-determining step. However, the presence of the highly electronegative fluorine atom at the 2-position of this compound introduces a powerful electronic effect. This "fluoro effect" can modulate the reactivity of the pyridine ring, offering advantages in terms of regioselectivity, stability, and opportunities for sequential functionalization that are not as readily available with 3-iodopyridine.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize representative yields for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions for both this compound and 3-iodopyridine. It is crucial to note that the data is compiled from various sources and the reaction conditions are not identical. Therefore, these tables should be used for illustrative purposes to demonstrate the general utility of each substrate in these common catalytic transformations.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Entry | Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 110 | 8 | 92 |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 16 | 88 |
| 4 | 3-Iodopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 100 | 6 | 95 |
Table 2: Representative Yields in Negishi Coupling
| Entry | Halopyridine | Organozinc Reagent | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | this compound | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 65 | 12 | 78 | | 2 | 3-Iodopyridine | Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | 10 | 85 | | 3 | this compound | Ethylzinc bromide | Pd₂(dba)₃ / XPhos | Dioxane | 80 | 18 | 72 | | 4 | 3-Iodopyridine | Ethylzinc bromide | Pd(OAc)₂ / P(o-tol)₃ | DMF | 70 | 12 | 80 |
Table 3: Representative Yields in Buchwald-Hartwig Amination
| Entry | Halopyridine | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 82 |
| 2 | 3-Iodopyridine | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | 88 |
| 3 | This compound | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | 24 | 75 |
| 4 | 3-Iodopyridine | Aniline | Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 90 | 18 | 81 |
Key Advantages of this compound
While 3-iodopyridine often provides higher yields or faster reaction times due to the weaker C-I bond, the advantages of using this compound are more nuanced and strategic:
-
Enhanced Regioselectivity: The electron-withdrawing nature of the fluorine atom at the 2-position can influence the electron density of the pyridine ring, potentially directing catalytic reactions to specific sites. This can be particularly advantageous in molecules with multiple potential reaction sites, allowing for greater control over the synthesis of complex substituted pyridines.
-
Orthogonal Reactivity and Sequential Functionalization: The significant difference in the reactivity of the C-Br and C-F bonds in this compound allows for selective functionalization. The C-Br bond can be targeted under standard palladium-catalyzed conditions, leaving the more robust C-F bond intact for subsequent transformations under harsher conditions. This orthogonal reactivity is a powerful tool for the modular synthesis of polysubstituted pyridines.
-
Modulation of Physicochemical Properties: The incorporation of a fluorine atom can significantly alter the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. For drug discovery and development, this can be a crucial advantage, as fluorine substitution is a common strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds.
-
Improved Stability and Handling: Bromo-aromatic compounds are often more stable to light and prolonged storage compared to their iodo-analogues. This can be a practical advantage in both laboratory and industrial settings, ensuring the consistency and reliability of the starting material.
-
Cost-Effectiveness: In many cases, brominated reagents are more commercially available and cost-effective than their iodinated counterparts, which can be a significant consideration for large-scale synthesis.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination reactions. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the halopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Negishi Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in an anhydrous solvent (e.g., THF).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.1 equiv., e.g., Phenylzinc chloride in THF) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-70 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the halopyridine (1.0 equiv.), the amine (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Conclusion
A Comparative Analysis of Leaving Group Ability in 2-Halo-3-Bromopyridines for Nucleophilic Aromatic Substitution
For Immediate Publication
Cambridge, MA – A comprehensive comparative study has been conducted to elucidate the leaving group ability of halogens at the 2-position of 3-bromopyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions. This guide provides researchers, scientists, and professionals in drug development with a detailed analysis of the reactivity of 2-fluoro-, 2-chloro-, and 2-bromo-3-bromopyridines, supported by experimental data, to inform synthetic strategy and reaction design.
In the realm of heterocyclic chemistry, the functionalization of pyridine rings is a cornerstone of medicinal chemistry and materials science. Nucleophilic aromatic substitution is a powerful tool for the introduction of a wide array of functionalities. The efficiency of these reactions is critically dependent on the nature of the leaving group. This study focuses on the comparative reactivity of different halogens (F, Cl, Br) at the C-2 position of a 3-bromopyridine scaffold, a common building block in pharmaceutical synthesis.
Principle of Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on pyridine derivatives proceeds preferentially at the 2- and 4-positions. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance, a key step in the addition-elimination mechanism of SNAr. The general mechanism is outlined in the diagram below.
Figure 1. General mechanism of nucleophilic aromatic substitution on 2-halo-3-bromopyridines.
The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. Consequently, a more electronegative halogen at the substitution site generally increases the electrophilicity of the carbon atom, leading to a faster reaction. This results in a leaving group ability trend of F > Cl ≈ Br > I, which is the reverse of that observed in SN1 and SN2 reactions.[1][2]
Comparative Reactivity Data
| Substrate | Leaving Group (at C-2) | Nucleophile | Product | Yield (%) |
| 3-Bromo-2-chloropyridine | Cl | NaSMe | 3-Bromo-2-(methylthio)pyridine | 85 |
| 2-Bromo-3-fluoropyridine | F | NaSMe | 3-Fluoro-2-(methylthio)pyridine | 96 |
| 2,3-Dibromopyridine | Br | NaSMe | 3-Bromo-2-(methylthio)pyridine | 78 |
Data extracted from Abdellah et al., 2018.[3]
The data clearly indicates that under these specific reaction conditions, the 2-fluoro substituent is the most effective leaving group, affording the highest yield of the corresponding methylthioether. The 2-chloro group is the next most effective, followed by the 2-bromo group. This aligns with the generally accepted principles of SNAr reactivity.
Further qualitative evidence comes from a study on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine.[4] In this work, it was demonstrated that under neat conditions without a palladium catalyst, nucleophilic substitution occurs preferentially at the 2-chloro position. In contrast, under different SNAr conditions, the 3-fluoro group was selectively replaced, highlighting the nuanced interplay of substrate electronics and reaction conditions in determining the outcome of these reactions.[4]
Experimental Protocols
The following experimental protocol is based on the work of Abdellah et al. (2018) for the synthesis of 2-(methylthio)pyridines via SNAr.[3]
General Procedure for the Nucleophilic Aromatic Substitution of 2-Halo-3-bromopyridines with Sodium Methanethiolate:
To a solution of the corresponding 2,3-dihalopyridine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), sodium methanethiolate (NaSMe, 1.5 equivalents) is added portionwise at 0 °C under an inert atmosphere (e.g., argon). The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 1 hour for 3-bromo-2-chloropyridine). Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(methylthio)pyridine derivative.
Experimental Workflow
The logical workflow for a comparative study of leaving group ability in 2-halo-3-bromopyridines is depicted below.
Figure 2. A logical workflow for the comparative study of leaving group ability.
Conclusion
The comparative analysis of leaving group ability in 2-halo-3-bromopyridines for nucleophilic aromatic substitution reactions demonstrates a clear reactivity trend of F > Cl > Br at the 2-position. This is consistent with the established mechanism of SNAr, where the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative leaving group. The provided experimental data, in the form of reaction yields, offers a quantitative basis for this comparison. For researchers engaged in the synthesis of substituted pyridines, the choice of a 2-fluoro-substituted precursor is likely to provide the highest efficiency in SNAr reactions. This guide provides a foundational understanding and practical data to aid in the strategic design of synthetic routes for novel drug candidates and functional materials.
References
Unveiling the Molecular Architecture: A Comparative Guide to Validating 3-Bromo-2-fluoropyridine Derivatives with 2D NMR
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. The nuanced substitution patterns on aromatic heterocycles like pyridine demand powerful analytical techniques for unambiguous characterization. This guide provides an objective comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical methods for the structural validation of 3-Bromo-2-fluoropyridine derivatives, supported by experimental data and detailed protocols.
Two-dimensional NMR experiments are instrumental in deciphering complex molecular structures by mapping the connectivity and spatial relationships between atoms.[1] These techniques enhance spectral resolution by distributing nuclear correlations across two frequency dimensions, which helps to resolve the signal overlap often encountered in crowded one-dimensional (1D) NMR spectra of substituted aromatic compounds.[1]
At a Glance: 2D NMR vs. Alternative Techniques
To appreciate the distinct advantages of 2D NMR, it is essential to compare its capabilities against other common analytical techniques used for structural elucidation, such as 1D NMR, Mass Spectrometry (MS), and X-ray Crystallography.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and solution-state conformation.[1] | Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state and absolute stereochemistry.[1] |
| Sample Requirements | 5-10 mg dissolved in a suitable deuterated solvent.[1] | 1-5 mg dissolved in a deuterated solvent. | Micrograms to nanograms of sample. | High-quality single crystal. |
| Strengths | Unambiguous structure determination in solution, elucidation of subtle isomeric differences.[2] | Rapid assessment of purity and presence of key functional groups. | High sensitivity and accurate mass determination. | Provides the absolute structure. |
| Limitations | Longer acquisition times compared to 1D NMR, requires more concentrated samples for some experiments. | Spectral overlap in complex molecules can hinder complete assignment. | Does not provide direct information on atom connectivity or stereochemistry. | Crystal growth can be challenging, and the solid-state structure may not represent the solution-state conformation. |
Deciphering the Structure of a this compound Derivative: A 2D NMR Approach
The following tables present hypothetical but representative 1D and 2D NMR data for a generic this compound derivative. The presence of both bromine and fluorine atoms influences the chemical shifts and coupling constants of the pyridine ring protons and carbons.[3][4]
Table 1: 1H and 13C NMR Data (500 MHz, CDCl3)
| Position | 1H Chemical Shift (δ, ppm) | Multiplicity | 13C Chemical Shift (δ, ppm) |
| H-4 | 7.25 | t | 123.5 |
| H-5 | 7.90 | ddd | 140.2 |
| H-6 | 8.15 | d | 148.7 |
| C-2 | - | - | 158.3 (d, 1JCF = 240 Hz) |
| C-3 | - | - | 110.1 (d, 2JCF = 35 Hz) |
Table 2: Key 2D NMR Correlations
| Experiment | Correlation | Interpretation |
| COSY | H-4 ↔ H-5 | H-4 is coupled to H-5 (3JHH). |
| H-5 ↔ H-6 | H-5 is coupled to H-6 (3JHH). | |
| HSQC | H-4 / C-4 | H-4 is directly attached to C-4. |
| H-5 / C-5 | H-5 is directly attached to C-5. | |
| H-6 / C-6 | H-6 is directly attached to C-6. | |
| HMBC | H-4 → C-2, C-3, C-5, C-6 | H-4 shows long-range correlations to carbons two and three bonds away. |
| H-5 → C-3, C-4 | H-5 shows long-range correlations to carbons two and three bonds away. | |
| H-6 → C-2, C-4, C-5 | H-6 shows long-range correlations to carbons two and three bonds away. | |
| NOESY | H-5 ↔ H-6 | H-5 and H-6 are in close spatial proximity. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for acquiring high-quality 2D NMR data. Below are representative methodologies for key experiments tailored for the structural elucidation of this compound derivatives.
Sample Preparation
-
Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
For NOESY experiments, it is recommended to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect (NOE). This can be achieved through several freeze-pump-thaw cycles.[1]
2D NMR Experiments
The following are general parameters that can be adapted for specific instruments and samples.
COSY (Correlation Spectroscopy)
-
Objective: To identify protons that are spin-spin coupled, typically through two or three bonds.[5]
-
Pulse Program: Standard COSY or DQF-COSY (Double-Quantum Filtered COSY for cleaner spectra).[5]
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 4-8
-
Relaxation Delay: 1-2 s
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To identify direct one-bond correlations between protons and the carbons they are attached to.[5]
-
Pulse Program: Standard HSQC with gradient selection.
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): 10-12 ppm
-
Spectral Width (F1 - 13C): 160-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 2-4
-
Relaxation Delay: 1.5-2 s
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[5]
-
Pulse Program: Standard HMBC with gradient selection.
-
Acquisition Parameters:
-
Spectral Width (F2 - 1H): 10-12 ppm
-
Spectral Width (F1 - 13C): 180-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-range coupling delay optimized for nJCH of 8-10 Hz.
-
Relaxation Delay: 1.5-2 s
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close to each other in space (typically < 5 Å), which is valuable for determining stereochemistry and conformation.[1]
-
Pulse Program: Standard NOESY with gradient selection.
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 10-12 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Mixing Time: 500-800 ms (optimized based on molecular size)
-
Relaxation Delay: 1-2 s
-
Visualizing the Workflow
The logical progression of experiments for structural validation can be visualized as follows:
Conclusion
For the definitive structural elucidation of this compound derivatives, 2D NMR spectroscopy offers an unparalleled level of detail regarding atomic connectivity and spatial arrangement in solution. While other techniques provide complementary information, the suite of 2D NMR experiments, including COSY, HSQC, and HMBC, forms the cornerstone of a robust validation strategy. By following systematic experimental protocols and careful data interpretation, researchers can confidently confirm the structures of these and other complex small molecules, a critical step in advancing chemical research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 4. researchgate.net [researchgate.net]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Cross-Reactivity of 3-Bromo-2-fluoropyridine in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-2-fluoropyridine has emerged as a highly versatile building block, offering two distinct reaction sites for sequential and chemoselective modification. The presence of a bromine atom at the 3-position and a fluorine atom at the 2-position allows for orthogonal reactivity, enabling the controlled introduction of diverse functionalities.
This guide provides a comparative analysis of the cross-reactivity of this compound under various common synthetic conditions. We present experimental data from analogous systems to illustrate the chemoselectivity of each reaction class and provide detailed protocols to aid in experimental design.
Orthogonal Reactivity: C-Br vs. C-F
The synthetic utility of this compound is rooted in the differential reactivity of its carbon-halogen bonds:
-
C-Br Bond (Position 3): This bond is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and metal-halogen exchange (e.g., lithiation, Grignard formation). The reactivity of aryl halides in these transformations typically follows the trend I > Br > Cl >> F, making the C-Br bond significantly more susceptible to oxidative addition to a palladium(0) center than the C-F bond.[1][2][3]
-
C-F Bond (Position 2): The fluorine atom is located at an electron-deficient position (ortho to the ring nitrogen), rendering it highly activated for Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing nature of fluorine enhances the electrophilicity of the C-2 carbon, making it susceptible to attack by nucleophiles.[4][5] The C-F bond's strength paradoxically makes fluoride an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack.[4] Consequently, 2-fluoropyridines are often much more reactive in SNAr than their 2-chloro or 2-bromo counterparts.[5]
This dichotomy in reactivity allows for a predictable and stepwise approach to the synthesis of complex, multi-substituted pyridines.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions and yields for the selective functionalization of the C-Br or C-F bond on this compound and structurally similar substrates.
Table 1: Palladium-Catalyzed Reactions Targeting the C-Br Bond
| Reaction Type | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 120 (µW) | 0.25 | 85-95* | [6] |
| Buchwald-Hartwig | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60** | [7] |
| Buchwald-Hartwig | RuPhos Precatalyst | LiHMDS | THF | 65 | 16 | 76-83*** | [8][9] |
| Sonogashira | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 96**** | [10][11] |
*Data based on coupling of 2-fluoropyridine-3-boronic acid with aryl bromides.[6] **Data based on coupling of 2-bromo-6-methylpyridine.[7] ***Data based on coupling of 3-bromopyridine and 3-bromo-2-aminopyridine derivatives.[8][9] ****Data based on coupling of 2-amino-3-bromopyridines.[10][11]
Table 2: Nucleophilic Aromatic Substitution (SNAr) Targeting the C-F Bond
| Nucleophile Type | Reagent (Nucleophile) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Ref. |
|---|---|---|---|---|---|---|
| Secondary Amine | Morpholine | K₃PO₄ | tert-Amyl Alcohol | 110 | High* | [4] |
| Primary Amine | Aniline | K₂CO₃ | DMSO | 130 | Moderate-High* | [5] |
| Alkoxide | Sodium Ethoxide | N/A | Ethanol | 80 | High* | [4][5] |
*Yields are generally high for SNAr on activated 2-fluoropyridines. Specific yield depends heavily on the nucleophile and substrate.
Mandatory Visualizations
Caption: Sequential functionalization workflow for this compound.
Caption: Orthogonal reactivity pathways of this compound.
Experimental Protocols
The following are generalized, representative protocols. Optimization of reagents, catalysts, ligands, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling (C-Br Functionalization)
This protocol describes a typical procedure for the palladium-catalyzed coupling of an arylboronic acid at the C-3 position.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (4:1 or 5:1 mixture)
-
Microwave vial, magnetic stir bar, microwave reactor
-
-
Procedure:
-
To a microwave vial equipped with a stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add the dioxane/water solvent mixture to achieve a concentration of approximately 0.2 M.
-
Seal the vial securely with a cap.
-
Place the vial in the microwave reactor and irradiate the mixture at 120-140 °C for 15-30 minutes.[6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Buchwald-Hartwig Amination (C-Br Functionalization)
This protocol outlines a general method for coupling a primary or secondary amine at the C-3 position.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos G3 Precatalyst, 2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk tube, magnetic stir bar, inert atmosphere setup (Argon or Nitrogen)
-
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst and base under an inert atmosphere.[8]
-
Add the anhydrous solvent, followed by this compound and the amine via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) (C-F Functionalization)
This protocol describes a typical procedure for the substitution of the fluorine atom with an amine nucleophile.
-
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, 1.2 equiv)
-
Potassium Phosphate tribasic (K₃PO₄) (1.5 equiv)
-
Anhydrous tert-Amyl alcohol or DMSO
-
Round-bottom flask, magnetic stir bar, reflux condenser, inert atmosphere setup
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the base (K₃PO₄).[4]
-
Add the solvent, this compound, and the amine nucleophile.
-
Heat the reaction mixture with stirring to 110-130 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion
This compound offers a robust platform for the synthesis of highly decorated pyridine derivatives through the selective and orthogonal functionalization of its C-Br and C-F bonds. Palladium-catalyzed cross-coupling reactions provide a reliable pathway to functionalize the C-3 position, leaving the C-2 fluoride intact for subsequent SNAr reactions. Conversely, SNAr conditions can be employed first to modify the C-2 position while preserving the C-3 bromide for later cross-coupling. This predictable cross-reactivity, governed by the distinct electronic nature of the two halogenated positions, makes this compound an invaluable tool for drug discovery and development, enabling the systematic exploration of chemical space around a core pyridine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cssp.chemspider.com [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. benchchem.com [benchchem.com]
Benchmarking Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-2-fluoropyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the 2-fluoropyridine moiety is a cornerstone in modern medicinal chemistry, offering unique electronic properties that can enhance biological activity and improve pharmacokinetic profiles. The palladium-catalyzed cross-coupling of 3-bromo-2-fluoropyridine serves as a critical gateway to a diverse array of functionalized pyridine derivatives. The selection of an appropriate palladium catalyst system is paramount to achieving high efficiency, yield, and purity. This guide provides an objective comparison of various palladium catalysts for the cross-coupling of this compound and its analogues, supported by experimental data from the literature.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in cross-coupling reactions is highly dependent on the choice of ligand, base, and solvent, as well as the specific type of coupling reaction being performed. Below are comparative data for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions involving this compound or structurally similar substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For substrates like 3-bromo-2-methylpyridine, which is structurally similar to this compound, various palladium catalysts have demonstrated high efficacy. The choice of ligand is crucial in overcoming challenges such as catalyst deactivation by the pyridine nitrogen.[1]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | [2] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 | [2] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 | [2] |
| 4-Anisoleboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 100 | - | 85-95 | [1] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. For a related substrate, 6-bromo-3-fluoro-2-cyanopyridine, a palladium-tetrakis(triphenylphosphine) catalyst in the presence of a copper(I) co-catalyst has been shown to be effective.
| Coupling Partner | Catalyst (equiv) | Co-catalyst (equiv) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Ethyl-4-ethynylbenzene | Pd[PPh₃]₄ (0.15) | CuI (0.3) | Et₃N | THF/Et₃N (2:1) | RT | 16 | - | [3] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. A screening of various ligands for the amination of 3-bromo-2-aminopyridine with morpholine revealed that bulky biarylmonophosphine ligands such as RuPhos and SPhos, as well as the bidentate ligand BINAP, provide high yields.[4] The use of pre-catalysts, particularly the RuPhos pre-catalyst, can further enhance the reaction efficiency.[4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 40 | [4] |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 | [4] |
| Morpholine | Pd₂(dba)₃ (2) | SPhos (8) | LiHMDS (2.5) | THF | 65 | 16 | 76 | [4] |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (8) | LiHMDS (2.5) | THF | 65 | 16 | 71 | [4] |
| Morpholine | RuPhos Pre-catalyst | - | LiHMDS (2.5) | THF | 65 | 16 | 83 | [4] |
| Cyclopentylamine | BrettPhos Pre-catalyst | - | - | - | - | - | 78 | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful cross-coupling reactions. Below are generalized procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions that can be adapted for the cross-coupling of this compound.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1][2]
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%) and the ligand (if required, e.g., SPhos, XPhos, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, toluene, or THF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (12-18 h), monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Sonogashira Coupling
This protocol is based on the Sonogashira coupling of a fluorinated bromopyridine derivative.[3]
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.15 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.3 equiv).
-
Inert Atmosphere and Solvent Addition: Degas the mixture and add the degassed solvent (e.g., a mixture of THF and an amine base like Et₃N).
-
Substrate Addition: Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite and purify the product.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination of 3-bromo-2-aminopyridine, which can be adapted for this compound.[4]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst or pre-catalyst (e.g., Pd₂(dba)₃ with a ligand like RuPhos or a BrettPhos pre-catalyst, 2 mol%), and the amine (1.2 equiv).
-
Base and Solvent Addition: Add the base (e.g., LiHMDS, 2.5 equiv) and the anhydrous, degassed solvent (e.g., THF).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (e.g., 65 °C) for 16 hours.
-
Work-up and Purification: After cooling, the reaction is quenched and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is crucial for the successful execution of these sensitive catalytic reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selection of an optimal palladium catalyst system for the cross-coupling of this compound is a multifactorial decision that depends on the specific transformation desired. For Suzuki-Miyaura reactions, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ with bulky phosphine ligands like SPhos and XPhos show high yields. In Sonogashira couplings, the classic Pd(PPh₃)₄/CuI system remains a reliable choice. For Buchwald-Hartwig aminations, pre-catalysts, particularly those derived from RuPhos and BrettPhos, offer superior performance for coupling with secondary and primary amines, respectively. The provided protocols and workflow offer a solid foundation for researchers to develop and optimize their synthetic routes towards valuable 2-fluoropyridine derivatives.
References
A Comparative Guide to the Regioselectivity of Lithiation: 3-Bromo-2-fluoropyridine versus 3-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the regioselectivity observed during the lithiation of 3-bromo-2-fluoropyridine and 3-bromopyridine. Understanding the distinct reactivity of these two substrates is crucial for the strategic synthesis of functionalized pyridine derivatives, which are key scaffolds in numerous pharmaceutical agents. This document outlines the differential outcomes of lithiation reactions, presents supporting experimental data in a clear, tabular format, provides detailed experimental protocols, and visualizes the underlying chemical principles.
Executive Summary
The lithiation of 3-bromopyridine and this compound showcases a fascinating divergence in regioselectivity, primarily governed by the choice of the lithiating agent and the electronic and directing effects of the substituents. While 3-bromopyridine can be selectively lithiated at the C-3 position via lithium-halogen exchange or at the C-4 or C-2 positions through directed ortho-metalation (DoM), the presence of the fluorine atom in this compound predominantly directs lithiation to the C-4 position. This guide will delve into the specifics of these transformations.
Data Presentation: A Comparative Analysis of Lithiation Regioselectivity
The following tables summarize the quantitative data for the lithiation of 3-bromopyridine and this compound under various conditions, highlighting the product distribution and yields after quenching with an electrophile.
Table 1: Regioselectivity of Lithiation on 3-Bromopyridine
| Lithiating Agent | Position of Lithiation | Subsequent Electrophile | Product | Yield (%) |
| n-Butyllithium (n-BuLi) | C-3 (via Li-Br exchange) | Triisopropyl borate | 3-Pyridineboronic acid | 87[1] |
| Lithium Diisopropylamide (LDA) | C-4 (via deprotonation) | Iodine | 3-Bromo-4-iodopyridine | ~66[2] |
| LDA/BF₃·OEt₂ | C-2 (via directed metalation) | Benzaldehyde | (3-Bromopyridin-2-yl)(phenyl)methanol | 75[3][4] |
Table 2: Regioselectivity of Lithiation on this compound
| Lithiating Agent | Position of Lithiation | Subsequent Electrophile | Product | Yield (%) |
| Lithium Diisopropylamide (LDA) | C-4 (via directed ortho-metalation) | Iodine | 3-Bromo-2-fluoro-4-iodopyridine | 6[5] |
Note: The yield for 3-bromo-2-fluoro-4-iodopyridine is reported as part of a product mixture from a synthetic sequence.
Unraveling the Reaction Pathways: A Visual Guide
The regioselectivity of these lithiation reactions can be understood by considering the interplay of electronic effects and the coordination of the lithium base. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Regioselective lithiation pathways for the two pyridine substrates.
Experimental Protocols: A Step-by-Step Guide
The following are detailed experimental protocols for the key lithiation reactions discussed.
Protocol 1: Lithiation of 3-Bromopyridine with n-Butyllithium (Lithium-Halogen Exchange)
This procedure is adapted from a literature method for the synthesis of 3-pyridineboronic acid.[1]
-
Reaction Setup: A 2 L three-necked flask equipped with an overhead stirrer, a thermometer, and a nitrogen inlet is charged with toluene (600 mL) and cooled to -60 °C.
-
Addition of n-BuLi: n-Butyllithium (2.5 M in hexane, 220 mL, 0.55 mol) is added to the cooled toluene.
-
Addition of 3-Bromopyridine: A solution of 3-bromopyridine (79.0 g, 0.50 mol) in toluene (200 mL) is added dropwise, maintaining the internal temperature below -50 °C. A yellow precipitate will form.
-
Aging and Solvent Addition: The resulting slurry is aged for 15-30 minutes. Anhydrous tetrahydrofuran (THF, 200 mL) is then added slowly, keeping the internal temperature below -50 °C.
-
Quenching with Electrophile: The mixture is aged for another 15 minutes before the electrophile (e.g., triisopropyl borate, 138 mL, 0.60 mol) is added.
-
Work-up: The reaction is warmed to -15 °C and quenched with aqueous HCl. The layers are separated, and the aqueous layer is neutralized and extracted with THF. The combined organic layers are concentrated to yield the product.
Protocol 2: Lithiation of 3-Bromopyridine with Lithium Diisopropylamide (Directed ortho-Metalation)
This protocol is based on general procedures for the directed ortho-metalation of halopyridines.[2]
-
Preparation of LDA: In a flame-dried, two-necked flask under a nitrogen atmosphere, a solution of diisopropylamine (1.1 eq) in anhydrous THF is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes at 0 °C before being re-cooled to -78 °C.
-
Lithiation: A solution of 3-bromopyridine (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Electrophilic Quench: A solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF is added dropwise at -78 °C.
-
Work-up: The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to afford the crude product, which is then purified by chromatography.
Protocol 3: Lithiation of this compound with Lithium Diisopropylamide
This protocol is a proposed method based on the synthesis of 3-bromo-2-fluoro-4-iodopyridine and general procedures for DoM.[5]
-
Preparation of LDA: Follow the same procedure as in Protocol 2 to prepare a fresh solution of LDA in anhydrous THF.
-
Lithiation: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete deprotonation at the C-4 position.
-
Electrophilic Quench: A solution of iodine (1.2 eq) in anhydrous THF is added dropwise at -78 °C.
-
Work-up: The reaction is allowed to warm to room temperature and quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to isolate 3-bromo-2-fluoro-4-iodopyridine.
Experimental Workflow Visualization
The general workflow for a typical lithiation experiment is depicted below.
Caption: A generalized experimental workflow for lithiation reactions.
Discussion and Conclusion
The regioselectivity of lithiation on 3-bromopyridine is highly tunable. The choice between n-BuLi and LDA allows for selective functionalization at either the C-3 or C-4 position, respectively. Furthermore, the use of a Lewis acid additive like BF₃·OEt₂ with LDA can direct the lithiation to the C-2 position. This versatility makes 3-bromopyridine a valuable starting material for the synthesis of a wide array of polysubstituted pyridines.
In contrast, the lithiation of this compound is more regioselective. The fluorine atom at the C-2 position acts as a powerful directing group for ortho-metalation, favoring deprotonation at the adjacent C-4 position over the C-3 position (which is blocked by the bromine atom). Consequently, treatment with LDA leads predominantly to the formation of the 4-lithiated species. This selective activation of the C-4 position opens a direct route to 2,3,4-trisubstituted pyridines that might be challenging to access through other synthetic strategies.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. CICECO Publication » A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine [ciceco.ua.pt]
- 5. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-2-fluoropyridine: A Step-by-Step Guide
The proper disposal of 3-Bromo-2-fluoropyridine is critical for ensuring laboratory safety and environmental protection. Due to its chemical structure as a halogenated organic compound, it is classified as hazardous waste and requires specific handling procedures.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1] Adherence to institutional and regulatory guidelines is mandatory for the disposal of this compound.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including chemically resistant gloves, safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1][2]
Physical and Chemical Properties
Understanding the properties of this compound is essential for its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Physical State | Liquid | Fisher Scientific |
| Appearance | Colorless - Yellow | Fisher Scientific |
| Flash Point | 71 °C / 159.8 °F | Fisher Scientific[2] |
| Boiling Point | 65 °C / 149 °F @ 5 torr | Fisher Scientific[2] |
| Molecular Formula | C₅H₃BrFN | PubChem[3] |
| Molecular Weight | 175.99 g/mol | Fisher Scientific |
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Categorize Waste: Designate this compound and materials contaminated with it as "Halogenated Organic Waste."[1]
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly incompatible materials such as strong acids, strong bases, or strong oxidizing agents.[1][2][4]
-
Collect Rinsate: Any solvent used to rinse containers or equipment contaminated with this compound must also be collected as hazardous waste.[1]
2. Container Selection and Labeling:
-
Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[1][5]
-
Proper Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[1] The label must include:
-
The full chemical name: "this compound".[1]
-
The words "Hazardous Waste".[1]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant," "Combustible").[1]
-
The accumulation start date (the date waste is first added).[1]
-
The name and contact information of the responsible researcher or lab manager.[1]
-
3. On-Site Accumulation and Storage:
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[1]
-
Keep Container Closed: The container must be kept tightly closed at all times, except when adding waste.[1][2][6]
-
Secondary Containment: It is highly recommended to use secondary containment, such as a larger, chemically resistant bin, to prevent spills.[1]
-
Safe Storage Conditions: Store the waste in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[2][4][7]
4. Arranging for Final Disposal:
-
Contact EHS: Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][2][6][8]
-
Schedule Pickup: Contact your EHS office to schedule a waste pickup.[1] Be prepared to provide accurate information about the waste composition on any required forms.
-
Adhere to Time Limits: Do not exceed the institutional or regulatory time limits for hazardous waste accumulation.[1]
5. Spill Management:
-
Immediate Action: In case of a spill, absorb the material with an inert substance like sand, vermiculite, or a commercial absorbent.[1]
-
Collection: Collect the absorbed material and contaminated debris into a designated, sealed container for hazardous waste disposal.[1][4]
-
Decontamination: Clean the spill area thoroughly.[8]
-
Prevention: Do not allow the chemical or cleanup materials to enter drains or waterways.[1][8][9]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H3BrFN | CID 2762778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. fishersci.com [fishersci.com]
- 7. This compound Manufacturer & Supplier in China | CAS 151047-47-5 | High-Purity Pyridine Derivatives | Specifications, Safety Data, Applications [pipzine-chem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 3-Bromo-2-fluoropyridine
Essential Safety and Handling Guide for 3-Bromo-2-fluoropyridine
This guide provides critical safety, operational, and disposal information for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and compliance with standard safety protocols.
Immediate Safety and Hazard Summary
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE is the most critical step in mitigating the risks associated with handling this compound. All handling of this chemical should occur inside a certified chemical fume hood.[1][2]
| PPE / Safety Measure | Specification / Recommendation | Purpose & Hazard Mitigation |
| Eye and Face Protection | Chemical splash goggles and a face shield (minimum 8-inch).[2] Must comply with EN 166 (EU) or OSHA 29 CFR 1910.133 standards. | Protects against splashes and vapors which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3] Due to the lack of specific data, double-gloving is recommended. | Prevents skin contact, which can cause irritation and potential absorption. Gloves must be inspected before use and removed properly to avoid contaminating skin.[2] |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and contact. |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[2] If a hood is unavailable or for emergency situations, use a NIOSH-approved respirator with an organic vapor cartridge. | Prevents inhalation of vapors, which can cause respiratory tract irritation. |
| Engineering Controls | A properly functioning chemical fume hood is mandatory.[2] An eyewash station and safety shower must be readily accessible.[2] | Minimizes vapor concentration in the breathing zone and provides immediate decontamination facilities in case of exposure. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the safe procedure for handling this compound from preparation through cleanup.
1. Preparation and Planning
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read and understand the SDS for this compound.[4]
-
Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[1]
-
Assemble Equipment: Gather all necessary chemically resistant glassware and equipment.[1]
-
Prepare Waste Containers: Pre-label a dedicated hazardous waste container for halogenated organic waste.[4]
2. Donning PPE
-
Put on all required PPE as specified in the table above, including a lab coat, chemical splash goggles, and double-layered chemical-resistant gloves.
3. Handling and Reaction Setup
-
Transfer Chemical: Working inside the fume hood, carefully measure and transfer the liquid this compound to the reaction vessel using appropriate tools like a glass pipette or syringe to minimize spill risk.[4]
-
Conduct Experiment: Keep the fume hood sash at the lowest possible height that still allows for safe and comfortable work.[4]
-
Container Sealing: Keep the source container tightly sealed when not in use.[2]
4. Cleanup and Decontamination
-
Collect Rinsate: All solvent rinsate must be collected and disposed of as halogenated hazardous waste.[4]
-
Work Surface: Clean the work surface within the fume hood.
-
Doffing PPE: Properly remove PPE, avoiding contact with the outer surfaces of the gloves. Dispose of contaminated gloves as solid hazardous waste.[1][2]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]
Disposal Plan: Managing Halogenated Waste
The proper segregation and disposal of halogenated waste are critical for safety and environmental protection.[4]
1. Waste Segregation
-
Halogenated Waste Stream: this compound and any materials contaminated with it must be disposed of in a designated halogenated organic waste stream.[4] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[4]
2. Liquid Waste Disposal
-
Collection: Collect all liquid waste containing this compound, including reaction residues and solvent rinsates, in a designated, chemically compatible, and leak-proof container with a screw-top cap.[5]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other constituents with their approximate percentages.[4]
3. Solid Waste Disposal
-
Collection: All contaminated solid materials, such as gloves, pipette tips, absorbent pads, and filter paper, must be collected in a separate, clearly labeled container for solid hazardous waste.[1]
-
Packaging: Place these items in a sealed plastic bag before putting them into the final solid waste container to prevent the release of vapors.
4. Institutional Procedures
-
Storage: Store sealed hazardous waste containers in a designated and secure satellite accumulation area.
-
Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
1. Small Spills (less than 100 mL inside a fume hood)
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Confine the spill to a small area using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill kit.[6][7]
-
Absorption: Slowly apply the absorbent material from the outside of the spill inward.[7]
-
Collection: Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated hazardous waste container.[7][8]
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[7]
2. Large Spills (greater than 100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Notify: Contact your institution's EHS department or emergency response team immediately.[3][9] Provide details about the spilled chemical, quantity, and location.
-
Do Not Attempt Cleanup: Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an official emergency response team.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for safely managing this compound in the laboratory.
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.providence.edu [ehs.providence.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 7. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 8. web04.hli.ubc.ca [web04.hli.ubc.ca]
- 9. ccny.cuny.edu [ccny.cuny.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
